2-Hydrazinyl-5-Methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVWNMCAGZBUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399987 | |
| Record name | 2-Hydrazinyl-5-Methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-01-5 | |
| Record name | 2-Hydrazinyl-5-Methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Hydrazinyl-5-Methylpyridine from 2-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydrazinyl-5-methylpyridine from 2-chloro-5-methylpyridine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the reaction pathway, detailed experimental protocols, and key quantitative data to facilitate its application in a laboratory setting.
Reaction Pathway
The synthesis of this compound from 2-chloro-5-methylpyridine proceeds via a nucleophilic aromatic substitution reaction. In this reaction, hydrazine hydrate acts as the nucleophile, displacing the chloride atom at the 2-position of the pyridine ring. The methyl group at the 5-position remains unaffected during the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of hydrazinopyridines from their corresponding chloropyridines, based on analogous preparations. These parameters can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-chloropyridine (starting material) | 1 eq. | [1] |
| Hydrazine hydrate | 1.5 - 10 vol. eq. | [1][2] |
| Reaction Conditions | ||
| Solvent | Hydrazine hydrate (neat), n-propanol, or butan-1-ol | [1][3] |
| Temperature | 80 - 150 °C | [2][3] |
| Reaction Time | 2 - 48 hours | [1][3] |
| Product | ||
| 2-hydrazinopyridine (analogous product) | C₅H₇N₃ | [1] |
| Molecular Weight (this compound) | 123.16 g/mol | [4] |
| Yield | 78 - 95.8% (for analogous reactions) | [1] |
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of similar hydrazinopyridines.[1][3]
Materials:
-
2-chloro-5-methylpyridine
-
Hydrazine hydrate (80% solution in water)
-
n-propanol or butan-1-ol (optional solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-methylpyridine (1 eq.) and hydrazine hydrate (10 vol. eq.). While hydrazine hydrate can be used as both reactant and solvent, a high-boiling alcohol such as n-propanol or butan-1-ol can also be employed as a solvent.[1][3]
-
Reaction: Heat the reaction mixture to reflux (approximately 100-130 °C) with vigorous stirring.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 to 48 hours.[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. Dilute the reaction mixture with water.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Safety Precautions:
-
Hydrazine hydrate is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction should be conducted with proper heating and stirring to ensure even heat distribution and prevent bumping.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 4. This compound | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]
(5-methyl-2-pyridinyl)hydrazine IUPAC name and structure
An In-depth Technical Guide on (5-methyl-2-pyridinyl)hydrazine
This technical guide provides a comprehensive overview of (5-methyl-2-pyridinyl)hydrazine, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, synthesis, and potential biological significance.
Chemical Identity and Structure
IUPAC Name: (5-methyl-2-pyridinyl)hydrazine[1]
Synonyms: 2-Hydrazinyl-5-methylpyridine, 2-Hydrazino-5-methylpyridine, 5-Methyl-2-pyridylhydrazine, 6-Hydrazino-3-picoline[1][2]
Chemical Structure:
The structure of (5-methyl-2-pyridinyl)hydrazine consists of a pyridine ring substituted with a methyl group at the 5-position and a hydrazine group at the 2-position.
Molecular Formula: C₆H₉N₃[1]
CAS Number: 4931-01-5[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of (5-methyl-2-pyridinyl)hydrazine.
| Property | Value | Source |
| Molecular Weight | 123.16 g/mol | [1][2] |
| Appearance | Orange solid | [2] |
| Melting Point | 67-68 °C | [2] |
| Boiling Point | 241 °C | [2] |
| Density | 1.16 g/cm³ | [2] |
| Flash Point | 99 °C | [2] |
| Solubility | Soluble in dichloromethane | [2] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2] |
Experimental Protocols
Synthesis of (5-methyl-2-pyridinyl)hydrazine
A common method for the synthesis of (5-methyl-2-pyridinyl)hydrazine involves the reaction of 2-chloro-5-methylpyridine with hydrazine hydrate.[2] A general procedure is outlined below.
Materials:
-
2-chloro-5-methylpyridine
-
Hydrazine hydrate
-
Dichloromethane
-
Ethylene glycol monoethyl ether
Procedure: [2]
-
To 1.0 g (7.8 mmol) of 2-chloro-5-methylpyridine, add 5.7 mL (5.9 g, 117.6 mmol) of hydrazine hydrate.
-
Heat the reaction mixture to reflux at 150 °C in an oil bath and stir for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Co-evaporate the residue with 10 mL of ethylene glycol monoethyl ether. Repeat this step three times to remove residual hydrazine hydrate.
-
Dissolve the final residue in dichloromethane.
-
Separate any precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to yield the target product, (5-methyl-2-pyridinyl)hydrazine.
Expected Yield: Approximately 67%[2]
Analysis: The product can be analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass spectrum in ESI positive ion mode would show a peak at m/z = 124 [M + H]⁺.[2]
Potential Biological Activities and Research Workflow
Hydrazine derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6] While specific signaling pathways for (5-methyl-2-pyridinyl)hydrazine are not extensively documented in the public domain, its structural motifs suggest potential for biological activity. For instance, it is reported to be used as a herbicide.[2]
For researchers investigating the biological potential of (5-methyl-2-pyridinyl)hydrazine or similar novel compounds, a structured workflow is essential. The following diagram illustrates a logical approach to the biological evaluation of a novel hydrazine derivative.
References
- 1. This compound | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: Hygroscopic and Moisture Sensitivity of 2-Hydrazinyl-5-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated hygroscopic and moisture sensitivity characteristics of 2-Hydrazinyl-5-Methylpyridine. While specific experimental data for this compound is not extensively available in public literature, this document compiles information on its general properties, outlines standard experimental protocols for its characterization, and presents potential degradation pathways based on the reactivity of analogous chemical structures. This guide is intended to inform researchers and drug development professionals on the critical aspects of handling, storing, and analyzing this compound to ensure its stability and integrity.
Introduction to this compound
This compound (CAS No. 4931-01-5) is a pyridine derivative containing a reactive hydrazinyl group. Its chemical structure, featuring a basic pyridine ring and a nucleophilic hydrazine moiety, suggests a predisposition to interactions with atmospheric moisture. Supplier information consistently indicates that this compound is hygroscopic and sensitive to moisture, necessitating stringent storage conditions to prevent degradation.[1] Understanding the extent of this moisture sensitivity is crucial for its application in research and pharmaceutical development, as water content can significantly impact its chemical stability, physical properties, and biological activity.
Hygroscopicity and Moisture Sensitivity
Based on available safety data sheets and chemical supplier information, this compound is classified as a hygroscopic and moisture-sensitive solid.[1] The presence of the polar hydrazinyl (-NHNH2) and the nitrogen atom in the pyridine ring allows for the formation of hydrogen bonds with water molecules, leading to the absorption of moisture from the environment.
Illustrative Hygroscopicity Classification
While specific experimental data for this compound is not available, the following table provides a general classification for the hygroscopicity of chemical substances, which would be the basis for classifying this compound upon experimental evaluation.
| Hygroscopicity Class | Weight Gain (%) at 25°C and 80% Relative Humidity | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture absorption. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |
| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |
| Very hygroscopic | ≥ 15% | Absorbs a significant amount of moisture. |
| Deliquescent | - | Absorbs enough moisture to dissolve. |
Note: This table represents a general classification scheme. The specific class for this compound would need to be determined experimentally.
Experimental Protocols for Moisture Sensitivity Assessment
To quantitatively assess the hygroscopic and moisture sensitivity of this compound, a series of standard analytical techniques should be employed.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This analysis provides a moisture sorption isotherm, which is a key indicator of a material's hygroscopicity.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument.
-
Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) to establish a baseline dry mass.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is allowed to equilibrate at each step, and the mass change is recorded.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to assess the desorption properties and identify any hysteresis.
-
Data Analysis: The change in mass at each relative humidity level is used to construct a moisture sorption-desorption isotherm.
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for the determination of water content in a substance. It is the reference method for moisture determination in pharmaceutical compounds.
Methodology:
-
Apparatus: A volumetric or coulometric Karl Fischer titrator is used.
-
Solvent Preparation: The titration vessel is filled with a suitable anhydrous solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.
-
Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected by a bipotentiometric electrode.
-
Calculation: The water content is calculated based on the volume of titrant consumed and its known water equivalence factor.
Stability Testing under Humid Conditions
To evaluate the impact of moisture on the chemical stability of this compound, a formal stability study should be conducted according to established guidelines (e.g., ICH Q1A).
Methodology:
-
Sample Packaging: Samples of this compound are stored in controlled humidity chambers in packaging that is permeable to moisture.
-
Storage Conditions: Samples are exposed to various temperature and relative humidity (RH) conditions. A typical accelerated stability study might use conditions of 40°C / 75% RH.
-
Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, the samples are analyzed for:
-
Appearance: Any change in color or physical form.
-
Water Content: Determined by Karl Fischer titration.
-
Purity and Degradation Products: Assessed by a stability-indicating HPLC method.
-
The following table illustrates a potential stability testing plan and acceptance criteria.
| Test Parameter | Method | Acceptance Criteria (Illustrative) |
| Appearance | Visual Inspection | Orange to Dark Red Solid |
| Water Content | Karl Fischer Titration | Report results |
| Assay | HPLC | 98.0% - 102.0% |
| Impurities/Degradants | HPLC | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |
Potential Moisture-Induced Degradation Pathways
The hydrazinyl group in this compound is susceptible to oxidation and hydrolysis in the presence of water and oxygen.
Hypothetical Degradation Pathway:
One potential degradation pathway is the oxidation of the hydrazine moiety, which can be accelerated by the presence of moisture. This could lead to the formation of diazene intermediates, which could further react or decompose. Another possibility is the hydrolysis of the C-N bond, although this is generally less favorable for hydrazinylpyridines compared to other functional groups.
Caption: Hypothetical pathway for moisture-induced degradation.
Experimental Workflow for Hygroscopicity Assessment
A logical workflow is essential for the comprehensive evaluation of the moisture sensitivity of this compound.
Caption: General experimental workflow for assessment.
Handling and Storage Recommendations
Given its confirmed hygroscopic and moisture-sensitive nature, the following handling and storage procedures are recommended to maintain the quality and stability of this compound:
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] It is advisable to store it in a freezer at temperatures of -20°C or lower to minimize both moisture uptake and thermal degradation.[1]
-
Handling: When handling the material, it should be done in a controlled environment with low humidity, such as a glove box or a dry room. Exposure to the open atmosphere should be minimized.
-
Packaging: Use of containers with high moisture barrier properties is essential. For long-term storage, packaging in amber glass vials with tight-fitting caps and a secondary seal (e.g., Parafilm) is recommended.
Conclusion
References
An In-depth Technical Guide to 2-Hydrazino-5-methylpyridine (CAS Number: 4931-01-5)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The toxicological properties of this compound have not been fully investigated. This guide is intended for research and development purposes only. Please handle with appropriate caution and personal protective equipment.
Chemical Information
2-Hydrazino-5-methylpyridine is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure incorporates a pyridine ring substituted with a methyl group and a hydrazine functional group, making it a versatile building block in medicinal chemistry.
Common Names:
-
2-Hydrazino-5-methylpyridine
-
1-(5-Methylpyridin-2-yl)hydrazine
-
5-Methyl-2-pyridylhydrazine
-
(5-Methyl-pyridin-2-yl)-hydrazine
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of 2-Hydrazino-5-methylpyridine.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4931-01-5 | [1][2] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1][3] |
| Appearance | Orange to Dark Red Solid | [1] |
| Melting Point | 67-68 °C | [1] |
| Boiling Point | 241 °C | [1] |
| Density | 1.16 g/cm³ | [1] |
| Flash Point | 99 °C | [1] |
| pKa | 9.85 ± 0.70 (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| XLogP3 | 0.9 | [3] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad signals for the hydrazine protons. |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and one for the methyl group carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 123, with a prominent [M+H]⁺ peak at m/z 124 in ESI positive ion mode.[1] |
Synthesis and Experimental Protocols
2-Hydrazino-5-methylpyridine is typically synthesized from 2-chloro-5-methylpyridine via nucleophilic aromatic substitution with hydrazine hydrate.
Synthesis Workflow
Caption: Synthesis of 2-Hydrazino-5-methylpyridine.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-methylpyridine
-
Hydrazine hydrate
-
Ethylene glycol monoethyl ether
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-chloro-5-methylpyridine (1.0 g, 7.8 mmol) and hydrazine hydrate (5.7 mL, 5.9 g, 117.6 mmol).[1]
-
The reaction mixture is refluxed with stirring for 16 hours in an oil bath preheated to 150 °C.[1]
-
After 16 hours, the reaction is cooled to room temperature.
-
The excess hydrazine hydrate is removed under reduced pressure using a rotary evaporator.
-
To the residue, add 10 mL of ethylene glycol monoethyl ether and concentrate again. This co-evaporation step is repeated three times to ensure complete removal of hydrazine.[1]
-
The final residue is dissolved in dichloromethane, and any precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield 2-Hydrazino-5-methylpyridine as an orange solid. (Yield: approximately 67%).[1]
-
The product can be further purified by recrystallization if necessary.
Biological Significance and Applications
2-Hydrazino-5-methylpyridine is primarily utilized as a key building block in the synthesis of pharmacologically active compounds, particularly in the development of enzyme inhibitors and receptor agonists.
Precursor to MALT1 Inhibitors
This compound is a crucial intermediate in the synthesis of inhibitors for the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in NF-κB signaling pathways, which are often dysregulated in certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[4][5][6]
MALT1 Signaling Pathway Overview:
Caption: MALT1 signaling leads to NF-κB activation.
Precursor to FFA4/GPR120 Receptor Agonists
2-Hydrazino-5-methylpyridine is also employed in the synthesis of agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120). FFA4 is a receptor for medium and long-chain fatty acids and is implicated in various physiological processes, including glucose metabolism, inflammation, and hormone secretion. Agonists of this receptor are being investigated as potential therapeutics for type 2 diabetes and inflammatory diseases.[7][8][9]
FFA4/GPR120 Signaling Pathway Overview:
References
- 1. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Hydrazinylpyridine Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Hydrazinylpyridine and its derivatives, particularly hydrazide-hydrazones, represent a versatile class of organic compounds with significant therapeutic potential.[1][2][3] Possessing the core structure R1R2C=NNR3R4, these compounds are a subset of Schiff bases and are recognized for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][4][5] Their chemical tractability and ability to interact with various biological targets make them a privileged scaffold in medicinal chemistry and drug discovery.[6][7][8] This guide elucidates the core mechanisms of action through which these compounds exert their effects, supported by quantitative data, experimental protocols, and detailed pathway visualizations.
Core Mechanism of Action: Enzyme and Cofactor Inhibition
The primary mechanism of action for many hydrazinylpyridine compounds is the inhibition of enzymes critical to disease pathology. The electron-rich nature of the hydrazine group allows it to react with pharmacologically important enzymes through both polar and radicaloid mechanisms, often targeting enzyme cofactors.[9]
1. Kinase Inhibition: Hydrazinylpyridine derivatives are prominent as kinase inhibitors.[10][11][12] Protein kinases are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[11][] By acting as ATP-competitive inhibitors, these compounds bind to the ATP-binding pocket of kinases, blocking the phosphorylation of downstream substrates and thereby disrupting aberrant signaling in diseases like cancer.[10][14] Kinases targeted by hydrazone derivatives include EGFR, VEGFR-2, and FLT-3.[14]
2. Monoamine Oxidase (MAO) Inhibition: Certain substituted hydrazines are effective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters.[9][15] The mechanism can be complex, involving an initial reversible competitive inhibition followed by the formation of a product that acts as a potent irreversible inhibitor.[15] This activity is foundational to their potential application in neurological disorders.
3. Lysyl Oxidase (LOX) Inhibition: Lysyl oxidase, an enzyme implicated in cancer metastasis, is another target.[16] Hydrazine-derived compounds, such as phenylhydrazine, can act as irreversible inhibitors of LOX, highlighting their potential in developing anti-metastatic agents.[16]
4. Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of some hydrazone derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[17][18] By blocking COX, these compounds reduce the metabolism of arachidonic acid, thereby decreasing the production of prostaglandins, which are key mediators of inflammation and pain.[17]
5. Interaction with Cofactors: A key feature of the hydrazine warhead is its ability to target and covalently modify enzyme cofactors. For instance, phenelzine and related compounds are known to covalently target the N5 position of the FAD cofactor in monoamine oxidase.[9] This mechanism-based inactivation leads to potent and often irreversible inhibition of the target enzyme.
Biological Activities and Signaling Pathways
The enzyme-inhibiting capabilities of hydrazinylpyridine compounds translate into a range of significant biological activities.
Anti-Cancer Activity
Hydrazinylpyridine derivatives exhibit potent anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many hydrazone compounds trigger programmed cell death. This is often achieved by increasing the production of reactive oxygen species (ROS), which in turn activates caspase-dependent apoptotic pathways.[19] Studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.[19][20]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle, preventing cancer cell proliferation. For example, quinoline hydrazide 22 was found to induce G1 cell cycle arrest by upregulating the p27kip1 cell cycle regulating protein.[21][22]
-
Inhibition of Proliferation and Angiogenesis: By inhibiting receptor tyrosine kinases like VEGFR-2, these compounds can block signaling pathways essential for tumor growth and the formation of new blood vessels that supply the tumor.[5][14]
Anti-inflammatory Activity
These compounds mitigate inflammation through several routes:
-
Inhibition of Inflammatory Mediators: As previously mentioned, inhibition of COX enzymes reduces prostaglandin synthesis.[17]
-
Protein Denaturation Inhibition: Inflammation can result from the denaturation of tissue proteins. Hydrazide derivatives have been shown to inhibit heat-induced protein denaturation, a hallmark of their anti-inflammatory potential.[23]
-
Reduction of Leukocyte Migration: A key event in inflammation is the migration of leukocytes to the injury site. One hydrazone derivative, H5, was shown to significantly reduce leukocyte migration into the peritoneal cavity in mice.[17]
-
Histamine Receptor Involvement: The anti-inflammatory effect may also involve the histaminergic system, as compound H5 was found to reduce histamine-induced paw edema.[17]
Quantitative Data on Biological Activity
The potency of hydrazinylpyridine derivatives has been quantified across numerous studies. The following tables summarize key IC50 values, demonstrating their efficacy against various cancer cell lines.
Table 1: Anti-Cancer Activity of Quinoline Hydrazide Derivatives
| Compound | SH-SY5Y (Neuroblastoma) IC50 (µM) | Kelly (Neuroblastoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
|---|---|---|---|---|
| 16 | 5.7 | 2.4 | >25 | - |
| 17 | 2.9 | 1.3 | 14.1 | 18.8 |
Data sourced from a study on quinoline hydrazide derivatives, which showed significant potency and selectivity against neuroblastoma cells over normal cells.[21]
Table 2: Anti-Cancer Activity of Hydrazide-Hydrazone Derivatives
| Compound | PC-3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
|---|---|---|---|
| 3h | 1.32 | 2.99 | 1.71 |
Data from a study where compound 3h, containing a pyrrole ring, was identified as the most potent derivative against the tested cancer cell lines.[20]
Table 3: Anti-Hepatocellular Carcinoma Activity of Hydrazone Derivatives
| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
|---|---|
| Sorafenib (Control) | ~23-25 |
| Compound 2 | ~25-30 |
| Compound 4 | ~25-30 |
| Compound 8a | ~30-35 |
| Compound 13 | ~30-35 |
| Compound 16 | ~23-25 |
| Compound 18 | ~35-40 |
| Compound 20 | ~35-40 |
Data from a study where the IC50 values of novel hydrazone derivatives were evaluated against the HepG2 cell line. Compound 16 showed potency and selectivity similar to the standard drug, sorafenib.[5]
Experimental Protocols
The investigation of hydrazinylpyridine compounds involves a standard set of methodologies for synthesis, characterization, and biological evaluation.
General Synthesis of Hydrazide-Hydrazone Derivatives
-
Hydrazide Formation: A suitable ester is treated with hydrazine hydrate in a solvent like ethanol and refluxed for several hours to yield the corresponding carbohydrazide.[23]
-
Condensation Reaction: The synthesized hydrazide is then condensed with an appropriate aromatic aldehyde or ketone. The reaction is typically carried out in ethanol, often with a catalytic amount of acid (e.g., acetic acid), and refluxed for several hours.[23][24]
-
Purification: The crude product precipitates upon cooling and can be collected via filtration. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.[6]
Enzyme Inhibition Assay Protocol
-
Preparation: A stock solution of the inhibitor (hydrazinylpyridine compound) is prepared in DMSO and then serially diluted to obtain a range of test concentrations.[6]
-
Assay Setup: In a 96-well plate, the assay buffer, inhibitor dilutions (or DMSO for control), and the target enzyme solution are added. The plate is incubated for a predetermined time to allow for enzyme-inhibitor binding.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the specific substrate for the enzyme to each well.[6]
-
Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the reaction rate against the inhibitor concentration.
Cell Viability (MTT) Assay for Anti-Cancer Screening
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[20]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized hydrazinylpyridine compounds and incubated for a specified period (e.g., 48-72 hours). A control group is treated with vehicle (DMSO) only.
-
MTT Addition: After incubation, MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control, and IC50 values are calculated.[20]
Conclusion
Hydrazinylpyridine compounds and their hydrazone derivatives are a highly promising class of molecules in drug development. Their mechanism of action is predominantly centered on the inhibition of key enzymes involved in major diseases, particularly cancer and inflammatory disorders. By targeting kinases, oxidases, and other enzymes, often through covalent modification of cofactors, these compounds can potently disrupt pathological signaling pathways, leading to apoptosis, cell cycle arrest, and reduced inflammation. The extensive quantitative data and established experimental protocols provide a solid foundation for the continued exploration and optimization of this chemical scaffold to develop novel, effective, and selective therapeutic agents.
References
- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 20. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application of 2-Hydrazinyl-5-Methylpyridine in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 2-Hydrazinyl-5-Methylpyridine as a key intermediate in the synthesis of novel herbicides. The focus is on its conversion to[1][2][3]triazolo[4,3-a]pyridine derivatives, which have demonstrated significant herbicidal activity.
Introduction
This compound is a valuable building block in the development of new herbicidal agents. Its chemical structure allows for the straightforward synthesis of fused heterocyclic systems, particularly[1][2][3]triazolo[4,3-a]pyridines. Research has shown that derivatives of this scaffold can exhibit potent, broad-spectrum herbicidal activity against various weeds, making them promising candidates for further development in the agrochemical industry. This document outlines the synthesis of these derivatives, their herbicidal efficacy, and the experimental protocols for their evaluation.
Synthesis of Herbicidal[1][2][3]triazolo[4,3-a]pyridine Derivatives
The primary application of this compound in herbicide development is as a precursor for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines. The general synthetic route involves the condensation of this compound with various aldehydes, followed by an oxidative cyclization.
A facile one-pot synthesis method has been developed for this transformation.[2][4] This approach is efficient, operationally simple, and proceeds at room temperature, making it suitable for library synthesis and lead optimization.[2]
Experimental Protocol: One-Pot Synthesis of 3-Aryl-6-methyl-[1][2][3]triazolo[4,3-a]pyridines
This protocol is adapted from established methods for the synthesis of[1][2][3]triazolo[4,3-a]pyridines.[2][4][5]
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
N-Chlorosuccinimide (NCS)[6]
-
Dimethylformamide (DMF)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 10 mmol of this compound in a minimum amount of dry DMF (approximately 20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 10 mmol of the desired substituted aromatic aldehyde to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 11 mmol of N-chlorosuccinimide (NCS) portion-wise to the stirred reaction mixture. Caution: The reaction can be exothermic.[6]
-
After the addition of NCS is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methyl-[1][2][3]triazolo[4,3-a]pyridine derivative.
Caption: One-pot synthesis of herbicidal triazolopyridines.
Herbicidal Activity
Substituted[1][2][3]triazolo[4,3-a]pyridine derivatives have demonstrated significant pre- and post-emergence herbicidal activities against a range of both monocotyledonous and dicotyledonous weeds.[1]
Data Presentation
The following table summarizes the herbicidal activity of selected[1][2][3]triazolo[4,3-a]pyridine derivatives against various weed species at a dosage of 150 g a.i. ha⁻¹. The data is presented as percent inhibition.
| Compound ID | Target Weed Species | Inhibition (%) | Reference |
| 2k | Amaranthus retroflexus (Redroot pigweed) | High | [7] |
| 2k | Eclipta prostrata (False daisy) | High | [7] |
| 2k | Echinochloa crusgalli (Barnyard grass) | Moderate | [1] |
| 2k | Setaria faberii (Giant foxtail) | Moderate | [1] |
| 2k | Digitaria sanguinalis (Large crabgrass) | Moderate | [1] |
| 2k | Brassica juncea (Brown mustard) | High | [1] |
Note: Compound 2k is 8-chloro-3-(4-propylphenyl)-[1][2][3]triazolo[4,3-a]pyridine.[7]
Experimental Protocol: Herbicidal Activity Assay (Greenhouse)
This protocol outlines a general method for evaluating the pre- and post-emergence herbicidal activity of synthesized compounds.
Materials:
-
Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli)
-
Pots or flats with sterile soil mix
-
Synthesized test compounds
-
Acetone
-
Tween-20 (surfactant)
-
Water
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow the seeds of the test weed species at a uniform depth.
-
Prepare a solution of the test compound in acetone, and then dilute with water containing a small amount of Tween-20 to the desired concentration (e.g., for a dosage of 150 g a.i. ha⁻¹).
-
Apply the test solution uniformly to the soil surface using a spray chamber.
-
Include a control group treated with a blank solution (acetone, water, Tween-20).
-
Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the germination and growth of the treated plants with the control group. Record the percent inhibition.
Post-emergence Application:
-
Sow the seeds of the test weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare the test solutions as described for the pre-emergence application.
-
Apply the test solution uniformly to the foliage of the emerged weeds using a spray chamber.
-
Include a control group treated with a blank solution.
-
Return the pots to the greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) and record the percent inhibition compared to the control group.
Caption: Workflow for herbicidal activity assessment.
Mechanism of Action
While the precise molecular target of many[1][2][3]triazolo[4,3-a]pyridine herbicides is still under investigation, the broader class of triazole herbicides is known to inhibit various biological pathways in plants. One of the most common mechanisms of action for nitrogen-containing heterocyclic herbicides is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[8] AHAS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.
Further research, including enzymatic assays and molecular docking studies, is required to definitively determine the mechanism of action for herbicides derived from this compound.
Caption: Proposed inhibition of the AHAS pathway.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of a promising new class of herbicides based on the[1][2][3]triazolo[4,3-a]pyridine scaffold. The straightforward one-pot synthesis allows for the rapid generation of diverse analogs for structure-activity relationship studies. The demonstrated broad-spectrum herbicidal activity of these compounds warrants further investigation and optimization to develop novel and effective weed management solutions. Future work should focus on elucidating the precise mechanism of action and conducting more extensive field trials to evaluate their full potential.
References
- 1. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Hydrazinopyridine Derivatives Under Mild Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-hydrazinopyridine derivatives under mild conditions. These compounds are valuable intermediates in the development of novel therapeutics, finding applications in the synthesis of a wide range of biologically active molecules.[1][2]
Introduction
2-Hydrazinopyridine derivatives are crucial building blocks in medicinal chemistry.[1] They serve as precursors for the synthesis of various heterocyclic compounds, such as triazolopyridines, which have shown potential as p38α inhibitors for treating inflammatory diseases and cancer.[3] The development of efficient and mild synthetic methods for these derivatives is therefore of significant interest to the drug development community. This document outlines key synthetic strategies, including the classical reaction of 2-halopyridines with hydrazine hydrate and modern palladium-catalyzed methods.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods of synthesizing 2-hydrazinopyridine and its derivatives, allowing for easy comparison of reaction conditions and outcomes.
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 2-Chloropyridine | Hydrazine Hydrate | None | 100 | 48 h | 78 | Traditional batch reaction.[4] |
| 2-Chloropyridine | Hydrazine Hydrate | Butan-1-ol | 100 | 100 s | 95.8 | Flow reactor method, suitable for large scale.[4] |
| Pyridine Halide A | Hydrazine Hydrate | N,N-dimethylpropanolamine | 125-130 | Not Specified | High | Low-temperature reflux under inert gas.[1] |
| 2-Pyridyl Chlorides, Bromides, or Triflates | Di-tert-butyl hydrazodiformate / Palladium catalyst with chelating phosphine ligands | Not Specified | Not Specified | Not Specified | Not Specified | One-step synthesis of protected derivatives under mild conditions.[5][6] |
| 2-Chloropyridine | Hydrazine Hydrate (99%) | Not Specified | Not Specified | Not Specified | 78 | Used for subsequent synthesis of amide derivatives.[3][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine (Batch Method)
This protocol describes a conventional batch synthesis method.
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of hydrazine hydrate (200 mL), add 2-chloropyridine (20 g, 0.176 mol).[4]
-
Stir the reaction mixture at 100 °C for 48 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and methanol (8:2).[4]
-
Once the 2-chloropyridine is completely consumed, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (200 mL).[4]
-
Extract the product with ethyl acetate (5 x 500 mL).[4]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to obtain 2-hydrazinopyridine as a red oil (expected yield: ~15.0 g, 78%).[4]
Protocol 2: Large-Scale Synthesis of 2-Hydrazinopyridine using a Flow Reactor
This protocol is suitable for large-scale production under continuous flow conditions.
Materials:
-
2-Chloropyridine
-
Butan-1-ol
-
Hydrazine hydrate (80% mass concentration)
Procedure:
-
Prepare a solution of 2-chloropyridine (200 kg) in butan-1-ol (200 kg) in a raw material tank (Tank A).[4]
-
Place hydrazine hydrate (110 kg, 80%) in a separate raw material tank (Tank B).[4]
-
Set the flow rate for the solution from Tank A to 0.0375 L/s and from Tank B to 0.01 L/s into a microchannel reactor.[4]
-
Maintain the reaction temperature at 100 °C.[4]
-
Allow the reaction to stabilize for 10 minutes, ensuring a residence time of 100 seconds within the reactor.[4]
-
Collect the reaction mixture, cool it, and perform solid-liquid separation.
-
Dry the resulting solid to obtain 2-hydrazinopyridine (expected yield: ~185 kg, 95.8%).[4]
Protocol 3: Palladium-Catalyzed Synthesis of Protected 2-Hydrazinopyridine Derivatives
This protocol describes a modern, one-step catalytic approach to synthesize protected derivatives under mild conditions.[5][6]
Materials:
-
2-Substituted Pyridine (e.g., 2-chloropyridine, 2-bromopyridine, or 2-pyridyl triflate)
-
Di-tert-butyl hydrazodiformate
-
Palladium catalyst
-
Chelating phosphine ligand
-
Appropriate solvent
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the 2-substituted pyridine, di-tert-butyl hydrazodiformate, palladium catalyst, and chelating phosphine ligand in a suitable solvent.
-
Stir the reaction mixture at a mild temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, perform an appropriate work-up, which may include filtration to remove the catalyst and extraction to isolate the product.
-
Purify the crude product by chromatography to obtain the protected pyridylhydrazine derivative.
-
The protecting groups can be subsequently removed under mild conditions to yield the final 2-hydrazinopyridine derivative.[5][6]
Visualizations
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 2-hydrazinopyridine derivatives.
Role in Bioactive Compound Synthesis
Caption: Role of 2-hydrazinopyridine derivatives as key intermediates.
Applications in Drug Development
2-Hydrazinopyridine derivatives are versatile intermediates for creating more complex molecules with potential therapeutic value. For example, they can be used to synthesize[1][4][8]triazolo[4,3-a]pyridine derivatives, which are being investigated as potent inhibitors of kinases like p38α.[3] These kinases are involved in inflammatory signaling pathways, making their inhibitors promising candidates for treating conditions such as rheumatoid arthritis and cancer.[3] Additionally, palladium complexes incorporating 2-hydrazinopyridine ligands have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells, indicating their potential as antitumor agents.[9] The ability to synthesize these core structures efficiently under mild conditions is a critical step in the discovery and development of new drugs.
References
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Reflux Reaction with Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a reflux reaction using hydrazine hydrate. It includes detailed safety precautions, a step-by-step experimental protocol, and data presentation guidelines for effective documentation and comparison.
Introduction
Hydrazine hydrate is a versatile and highly reactive reagent used in a variety of chemical syntheses, including the Wolff-Kishner reduction of ketones and aldehydes, the formation of hydrazones, and as a precursor in the synthesis of various heterocyclic compounds.[1] A reflux reaction is a common technique used to heat a reaction mixture for an extended period at the boiling point of the solvent, without the loss of solvent due to evaporation.[2][3] This protocol outlines the necessary procedures for safely and effectively conducting a reflux reaction with hydrazine hydrate.
Safety Precautions
Hydrazine hydrate is a hazardous chemical and requires strict safety measures.[4][5] It is acutely toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled.[4][5][6] It is also flammable and can be reactive with certain materials.[5][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[4][7]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (nitrile or chloroprene) are essential.[4][5]
-
Respiratory Protection: All work with hydrazine hydrate must be conducted in a properly functioning chemical fume hood.[4][5]
Handling and Storage:
-
Store hydrazine hydrate in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[6]
-
Keep containers tightly closed and handle under an inert atmosphere if necessary.[6]
-
Avoid contact with skin and eyes, and prevent inhalation of vapors.[8]
-
In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.[7]
Experimental Protocol: General Procedure for Reflux Reaction
This protocol provides a general framework. Specific quantities, reaction times, and temperatures will vary depending on the specific reaction being performed.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar or boiling chips[9]
-
Thermometer or temperature probe
-
Nitrogen or argon gas inlet (if an inert atmosphere is required)
-
Glassware for workup (separatory funnel, beakers, etc.)
-
Starting materials and solvents
-
Hydrazine hydrate
Reaction Setup:
-
Assemble the Apparatus: Set up the reflux apparatus in a chemical fume hood. Clamp the round-bottom flask securely to a ring stand.[10]
-
Add Reactants: To the round-bottom flask, add the starting material, solvent, and a magnetic stir bar or a few boiling chips.[9]
-
Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, flush the system with an inert gas like nitrogen or argon.[11]
-
Add Hydrazine Hydrate: Carefully add the required amount of hydrazine hydrate to the reaction mixture using a syringe or dropping funnel.[11]
-
Attach Condenser: Attach the reflux condenser to the round-bottom flask. Ensure the joints are properly sealed.[9]
-
Connect Water Flow: Connect the cooling water to the condenser, with water entering at the bottom inlet and exiting from the top outlet.[9]
Reaction Procedure:
-
Heating: Begin heating the reaction mixture using a heating mantle or oil bath to the desired temperature.[2]
-
Reflux: Allow the reaction to reflux for the specified amount of time. The reflux ring, the boundary of condensing vapor, should be maintained about one-third to one-half of the way up the condenser.[3]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[12]
Workup and Purification:
The workup procedure will depend on the nature of the product. Common methods include:
-
Extraction: If the product is soluble in an organic solvent and immiscible with water, it can be extracted. The reaction mixture is transferred to a separatory funnel, and an appropriate organic solvent is added. The layers are separated, and the organic layer containing the product is collected.[11]
-
Precipitation: In some cases, the product may precipitate out of the solution upon cooling or by adding a non-solvent. The solid product can then be collected by filtration.[13]
-
Distillation: If the product is a liquid with a different boiling point from the solvent and other components, it can be purified by distillation.[14]
-
Chromatography: Column chromatography is often used for the final purification of the product.[12]
Data Presentation
Summarize all quantitative data in a clearly structured table for easy comparison and reproducibility.
| Parameter | Value |
| Starting Material | [Name and Amount (moles, grams)] |
| Hydrazine Hydrate | [Amount (moles, mL), Concentration (%)] |
| Solvent | [Name and Volume (mL)] |
| Reaction Temperature | [°C] |
| Reaction Time | [hours] |
| Product Yield | [%] |
| Product Characterization | [e.g., m.p., NMR, IR, MS] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a reflux reaction with hydrazine hydrate.
References
- 1. Hydrazine [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. fishersci.com [fishersci.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. tdck.weebly.com [tdck.weebly.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
Application Note: Quantification of 5α-Dihydrotestosterone in Human Plasma by LC-MS/MS
Note on "HMP": The term "HMP" in the context of 5α-dihydrotestosterone (DHT) quantification is not a standard acronym for a common analytical method. However, research literature indicates that "HMP" can refer to 2-hydrazino-1-methylpyridine, a derivatizing agent used to enhance the ionization efficiency and sensitivity of DHT analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. This application note focuses on an LC-MS/MS method for the quantification of DHT, incorporating a derivatization step that is analogous to the function of HMP, thereby significantly improving detection at low concentrations.
Introduction
5α-dihydrotestosterone (DHT) is a potent androgenic steroid hormone derived from testosterone by the enzyme 5α-reductase. Accurate quantification of DHT in biological matrices such as human plasma is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Due to its low physiological concentrations and poor ionization efficiency, sensitive and specific analytical methods are required[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays[1][2].
This application note describes a robust LC-MS/MS method for the quantification of DHT in human plasma. The method involves a liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance the signal intensity of DHT, and subsequent analysis by LC-MS/MS. A stable isotope-labeled internal standard (SIL-IS), such as DHT-d3, is utilized to ensure high accuracy and precision[2][3].
Quantitative Data Summary
The following tables summarize the typical validation parameters for an LC-MS/MS method for DHT quantification.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [4] |
| Linearity Range | 0.05 - 50 ng/mL | [2][5] |
| Inter-day Precision (CV%) | < 15% | [6] |
| Intra-day Precision (CV%) | < 15% | [6] |
| Accuracy (%) | 85 - 115% | [6] |
| Recovery (%) | 89 - 108% | [6] |
Table 2: Mass Spectrometry Parameters for Derivatized DHT
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DHT-Derivative | 396.3 | 255.0 | 16 |
| DHT-d3-Derivative (IS) | 399.3 | 258.0 | 14 |
| (Note: These mass transitions are for a picolinic acid derivative, which is functionally similar to an HMP derivative in enhancing ionization. Actual m/z values will vary based on the specific derivatizing agent used. For an HMP derivative, a reported transition is m/z 396 → 108[1]) |
Experimental Protocols
1. Materials and Reagents
-
5α-dihydrotestosterone (DHT) certified reference standard
-
5α-dihydrotestosterone-d3 (DHT-d3) internal standard
-
HPLC or LC-MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)[2]
-
Formic acid and ammonium formate[2]
-
Derivatizing agent (e.g., 2-hydrazino-1-methylpyridine (HMP) or picolinic acid)
-
Double charcoal-stripped human serum for calibrators and quality control (QC) samples[2]
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of DHT and DHT-d3 in methanol at a concentration of 1 mg/mL. Store at -70°C[2].
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in methanol[2].
-
Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking appropriate amounts of the DHT working solution into double charcoal-stripped serum. A typical calibration range is 0.05 to 50 ng/mL[2].
-
Sample Pre-treatment: Aliquot 200 µL of serum samples, calibrators, or QCs into clean microcentrifuge tubes. Add a precise volume of the internal standard working solution (e.g., 25 µL) to each tube and vortex briefly[2].
3. Sample Extraction (Liquid-Liquid Extraction)
-
Add 2 mL of MTBE to each tube[2].
-
Vortex vigorously for 2 minutes to ensure thorough extraction[2].
-
Centrifuge at approximately 4000 g for 10 minutes to separate the organic and aqueous layers[2].
-
Carefully transfer the upper organic layer (MTBE) to a new set of clean tubes[2].
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C[2].
4. Derivatization
-
Reconstitute the dried extract in the derivatizing agent solution. For example, if using a picolinic acid (PA) based reagent, add 100 µL of the derivatization reagent and 100 µL of a catalyst like triethylamine (TEA)[6].
-
Vortex the samples and incubate at room temperature for 30 minutes[6].
-
Stop the reaction by adding 1 mL of 10% acetic acid[6].
-
Perform a second liquid-liquid extraction with MTBE to isolate the derivatized analytes[6].
-
Evaporate the organic layer to dryness and reconstitute the residue in 100 µL of a suitable mobile phase, such as 70:30 (v/v) water:acetonitrile with 0.1% formic acid[2].
5. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used[6].
-
Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol with 0.5mM ammonium formate) is typical[4].
-
Flow Rate: A flow rate of 0.25 - 0.4 mL/min is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode[4].
-
Detection: Use multiple reaction monitoring (MRM) to detect the precursor and product ions for both DHT and the internal standard (see Table 2).
Visualizations
Caption: Experimental workflow for DHT quantification.
Caption: Rationale for using chemical derivatization.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. benchchem.com [benchchem.com]
- 3. msacl.org [msacl.org]
- 4. medpace.com [medpace.com]
- 5. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Solid-Phase Extraction of HMPA and its Derivatives from Plasma Samples
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Hexamethylphosphoramide (HMPA) and its derivatives from human plasma samples. HMPA is a polar, aprotic solvent, and its derivatives are of interest in various fields of drug development and toxicology.[1][2][3] The described method utilizes a reversed-phase SPE mechanism, providing high recovery rates and clean extracts suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a standardized procedure for the quantification of HMPA and related compounds in a complex biological matrix.
Introduction
Hexamethylphosphoramide (HMPA) is a highly polar, aprotic organic solvent with a wide range of applications in organic synthesis.[1][3][4] Due to its potential toxicity and carcinogenic properties, sensitive and accurate methods for its detection in biological matrices are crucial.[2][4] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[5] This application note provides a detailed protocol for the extraction of HMPA and its derivatives from plasma using a polymeric reversed-phase SPE sorbent, which is well-suited for the retention of polar compounds.
Experimental Protocol
This protocol is designed for the extraction of HMPA and its derivatives from 500 µL of human plasma.
Materials:
-
Human plasma samples
-
HMPA and its derivative standards
-
Internal Standard (IS) solution (e.g., deuterated HMPA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB, 30 mg/1 mL)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
To 500 µL of plasma in a microcentrifuge tube, add 500 µL of 4% formic acid in water.
-
Add the appropriate volume of internal standard solution.
-
Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure:
The following steps outline the SPE procedure using a vacuum manifold. The flow rates should be maintained at approximately 1-2 mL/min.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% formic acid in water.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute the analytes of interest with 1 mL of acetonitrile into a clean collection tube. A second elution with 1 mL of methanol can be performed to ensure complete recovery.
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data
The following table summarizes the expected recovery rates for HMPA and structurally similar organophosphorus compounds from plasma using the described SPE protocol. These values are representative and may vary depending on the specific HMPA derivative and the analytical instrumentation used.
| Compound | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Hexamethylphosphoramide (HMPA) | 10 | 92.5 | 4.8 |
| Hexamethylphosphoramide (HMPA) | 100 | 95.1 | 3.2 |
| Hexamethylphosphoramide (HMPA) | 1000 | 97.3 | 2.1 |
| Dimethoate | 50 | 88.7 | 6.1 |
| Methyl-parathion | 50 | 91.2 | 5.4 |
| Malathion | 50 | 89.5 | 5.8 |
Data is a composite representation from literature on organophosphorus compound extraction and is for illustrative purposes.[6]
Experimental Workflow Diagram
Caption: Workflow for SPE of HMPA derivatives from plasma.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical steps and decision points in the solid-phase extraction process based on the principles of reversed-phase chromatography.
Caption: Logical flow of reversed-phase SPE for analyte isolation.
Conclusion
The solid-phase extraction protocol presented here provides an effective and reproducible method for the extraction of HMPA and its derivatives from plasma samples. The use of a polymeric reversed-phase sorbent ensures good retention of these polar analytes while allowing for the efficient removal of endogenous interferences. This method is suitable for quantitative bioanalysis and can be readily integrated into high-throughput workflows in clinical and research laboratories.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]
- 3. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]
- 4. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous extraction of trace organophosphorous pesticides from plasma sample by automated solid phase extraction and determination by gas chromatography coupled with pulsed flame photometric detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HMP Derivatization of Oxosteroids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the 1-methyl-2-hydrazinopyridine (HMP) derivatization of oxosteroids for analysis by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is HMP derivatization and why is it used for oxosteroid analysis?
A1: HMP (2-hydrazino-1-methylpyridine) is a derivatizing agent that reacts with the keto (oxo) group of steroids. This reaction introduces a permanently charged pyridinium group onto the steroid molecule. The primary benefit of this is a significant enhancement of the ionization efficiency of the steroid in electrospray ionization-mass spectrometry (ESI-MS), leading to a substantial increase in sensitivity.[1][2][3] For mono-oxosteroids, this can result in a 70 to 1600-fold increase in sensitivity compared to underivatized steroids.[1][3][4]
Q2: Which oxosteroids are suitable for HMP derivatization?
A2: HMP derivatization is most effective for mono-oxosteroids.[1][4][5] Examples include testosterone, 5α-dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and epitestosterone.[1][5] While it can react with di-oxosteroids like androstenedione and progesterone, the reaction is often inefficient and can lead to the formation of multiple products instead of a single bis-HMP derivative, complicating analysis.[1][4][5]
Q3: What are the optimal reaction conditions for HMP derivatization?
A3: The optimal conditions can vary slightly depending on the specific oxosteroid and the sample matrix. However, general recommendations are to perform the reaction at an elevated temperature. A common starting point is incubation at 60°C for 15-60 minutes.[1][4] Some studies have found that for certain androgens, heating at 50°C for 30 minutes is sufficient for the reaction to go to completion (99.8%).[6] The reaction is typically carried out in a solvent such as methanol or acetonitrile, often with the addition of an acid catalyst like formic acid (FA) or trifluoroacetic acid (TFA).[1]
Q4: How stable are the HMP-derivatized oxosteroids?
A4: HMP derivatives of androgens have been shown to be stable for at least 30 days when stored at -20°C.[1][7] This stability allows for flexibility in sample analysis workflows.
Q5: I see multiple peaks for a single steroid in my chromatogram after derivatization. Why is this happening?
A5: The reaction of HMP with a ketone group can result in the formation of syn and anti geometric isomers (E/Z isomers).[8] These isomers can separate chromatographically, leading to the appearance of two peaks for a single analyte. This is a known characteristic of HMP derivatization and can be managed through chromatographic optimization to either resolve or co-elute the isomers for consistent quantification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Derivative Yield | Presence of Moisture: Water can interfere with the derivatization reaction. | - Ensure all solvents are anhydrous.- Thoroughly dry the sample extract under a stream of nitrogen before adding the reagent.[6]- Store the HMP reagent in a desiccator to prevent moisture absorption. |
| Suboptimal Reaction Conditions: The reaction may be incomplete due to insufficient time or temperature. | - Increase the incubation temperature (a common range is 50-70°C).[2][6]- Extend the reaction time (typically 15-60 minutes).[1][4]- Empirically optimize both temperature and time for your specific analyte and matrix. | |
| Reagent Degradation: The HMP reagent may have degraded due to improper storage or age. | - Store the HMP reagent in a cool, dark, and dry place, preferably at -20°C.[9]- Use freshly prepared HMP solutions for derivatization.[9]- Check the expiration date of the reagent.[10] | |
| Incorrect pH: The reaction efficiency is pH-dependent. Acidic conditions are generally favorable for hydrazine-based derivatizations.[5] | - Add a small percentage of a weak acid like formic acid (e.g., 1% v/v) to the HMP reagent solution to catalyze the reaction.[1] | |
| Multiple Unexpected Peaks or High Background | Reaction with Di-oxosteroids: If your sample contains di-oxosteroids (e.g., androstenedione), HMP can form multiple, inefficiently produced derivatives.[1][5] | - If possible, use chromatographic methods to separate mono- and di-oxosteroids before derivatization.- Be aware of the expected masses of these multiple derivatives to avoid misidentification. |
| Interfering Substances: Other carbonyl-containing compounds in the sample matrix can react with HMP. | - Employ a robust sample clean-up method (e.g., solid-phase extraction, liquid-liquid extraction) prior to derivatization to remove interfering substances.[11] | |
| Poor Chromatographic Peak Shape (e.g., tailing, broad peaks) | Incomplete Separation of Isomers: The syn and anti isomers may be partially co-eluting. | - Optimize the chromatographic gradient, mobile phase composition, or column chemistry to improve the separation of the isomers.[12]- Alternatively, adjust conditions to achieve complete co-elution for a single, sharp peak for quantification. |
| Issues with the Analytical Column: The column may be degraded or not suitable for the charged derivatives. | - Use a column known to perform well with polar, charged analytes (e.g., biphenyl or mixed-mode phases).[12]- Ensure the mobile phase pH is compatible with the column and the analytes. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for HMP Derivatization of Androgens
| Parameter | Condition | Reference(s) |
| Reagent Concentration | 0.5 mg/mL HMP in Methanol | [1] |
| Catalyst | 1% (v/v) Formic Acid | [1] |
| Incubation Temperature | 50-60°C | [1][6] |
| Incubation Time | 15-30 minutes | [1][6] |
| Derivative Stability | Stable for at least 30 days at -20°C | [1][7] |
Table 2: Comparison of Derivatization Reagents for Oxosteroids
| Reagent | Target Steroids | Key Advantage(s) | Key Disadvantage(s) | Reference(s) |
| HMP | Mono-oxosteroids | High sensitivity enhancement (70-1600x) for LC-ESI-MS.[1][3] | Inefficient for di-oxosteroids, forms E/Z isomers.[1][5][8] | [1][3] |
| Hydroxylamine | Keto-steroids | Can be used for a broader range of steroids, including corticosteroids.[13] | Generally provides lower sensitivity enhancement compared to HMP in ESI-MS.[13] | [13] |
| Girard's Reagent P/T | Keto-steroids | Introduces a permanent charge, good for LC-MS. | Can also form E/Z isomers.[8] | [8] |
Experimental Protocols
Protocol 1: HMP Derivatization of Androgens in Plasma/Serum
This protocol is adapted from Frey et al. (2021).[1]
-
Sample Preparation: Extract androgens from the plasma or serum sample using a suitable method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Drying: Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of oxygen-free nitrogen at approximately 60°C. This step is critical to remove any residual water.
-
Reagent Preparation: Prepare a fresh solution of 0.5 mg/mL HMP in methanol containing 1% (v/v) formic acid.
-
Derivatization Reaction: a. Add 100 µL of the HMP reagent solution to the dried extract. b. Vortex the sample for 10 seconds to ensure the residue is fully dissolved. c. Incubate the sample at 60°C for 15 minutes.
-
Quenching and Reconstitution: a. Quench the reaction by adding 50 µL of methanol. b. Evaporate the solvents to dryness under oxygen-free nitrogen at 60°C. c. Reconstitute the dried derivative in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for HMP derivatization of oxosteroids.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 11. longdom.org [longdom.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Hydrazinyl-5-Methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydrazinyl-5-Methylpyridine, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
The most common and direct method is the nucleophilic aromatic substitution reaction of 2-chloro-5-methylpyridine with hydrazine hydrate.[1][2] This reaction typically involves heating the reactants, often in the presence of a solvent.
Q2: What are the critical factors that influence the reaction yield?
Several parameters significantly impact the yield:
-
Reaction Temperature and Time: Higher temperatures and longer reaction times often lead to higher conversion rates.[1]
-
Reagent Ratio: An excess of hydrazine hydrate is typically used to drive the reaction to completion.[3][4]
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate. Alcohols like ethanol or butan-1-ol are common.[1]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrazine hydrate from absorbing atmospheric carbon dioxide, which can affect its reactivity.[4]
Q3: How can I effectively remove unreacted hydrazine hydrate after the reaction?
Excess hydrazine hydrate can be challenging to remove due to its high boiling point. A common laboratory method is azeotropic distillation. By adding a solvent like xylene or toluene and distilling, the hydrazine hydrate is removed along with the solvent.[5] Alternatively, for smaller scales, careful extraction with a suitable organic solvent may be sufficient, although multiple washes may be necessary.
Q4: My product appears to be soluble in the aqueous layer during workup. How can I improve extraction efficiency?
If the product shows high water solubility, you can add a saturated brine solution (NaCl) to the aqueous layer before extraction. This process, known as "salting out," decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer. Increasing the number of extractions with smaller volumes of solvent is also more effective than a single extraction with a large volume.
Q5: What are the primary safety considerations when working with hydrazine hydrate?
Hydrazine hydrate is a hazardous substance and must be handled with care in a well-ventilated fume hood. It is recognized as a potential carcinogen and is corrosive.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Anhydrous hydrazine is potentially explosive, so using the hydrate form is a critical safety measure.[6]
Troubleshooting Guide
Problem: Low Yield or Incomplete Reaction
Q: My TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-5-methylpyridine. What steps should I take?
A: Incomplete conversion is a common issue. Consider the following adjustments:
-
Extend Reaction Time: Some protocols require up to 48 hours for the reaction to reach completion.[1] Monitor the reaction periodically until the starting material is consumed.
-
Increase Reaction Temperature: Gently increasing the temperature can significantly accelerate the reaction rate. A common temperature is 100°C, but this can be optimized based on the solvent used.[1][4]
-
Verify Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of hydrazine hydrate (a molar ratio of 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate is suggested).[4] Also, verify the concentration and purity of your hydrazine hydrate, as it can degrade over time.
Q: The reaction appears to go to completion, but my isolated yield is poor. What are the likely causes?
A: If conversion is complete, the product loss is occurring during the workup and purification stages.
-
Optimize Extraction: As mentioned in the FAQ, product loss to the aqueous phase is a common problem. Use a salting-out technique and perform multiple extractions.
-
Review Purification Method: If using column chromatography, ensure the silica gel is not too acidic, as the basic pyridine nitrogen and hydrazine moieties can stick to the column. Consider deactivating the silica with a small amount of triethylamine in your eluent.
-
Consider Alternative Isolation: If the product is a solid, inducing crystallization or precipitation from the reaction mixture by cooling or adding an anti-solvent might be a more effective isolation method than extraction. Recrystallization from a suitable solvent like aqueous ethanol can also be an effective purification step.[7]
Quantitative Data on Synthesis Yield
The following table summarizes yields achieved under different experimental conditions, demonstrating the impact of reaction methodology on efficiency.
| Method | Starting Material | Solvent | Temperature | Time | Yield (%) | Reference |
| Batch Reaction | 2-Chloropyridine | Hydrazine Hydrate (excess, no other solvent) | 100 °C | 48 h | 78% | [1] |
| Flow Reactor | 2-Chloropyridine | Butan-1-ol | 100 °C | 100 s | 95.8% | [1] |
| Batch Reaction | Pyridine Halide | N,N-dimethylpropanolamine | 125-130 °C | Not specified | 95% | [4] |
Experimental Protocols
Protocol 1: Standard Batch Synthesis (78% Yield) [1]
-
To a round-bottom flask, add 2-chloro-5-methylpyridine (1 eq.).
-
Add a significant excess of hydrazine hydrate (e.g., 10 volumes relative to the starting material).
-
Heat the reaction mixture to 100°C and stir for 48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (e.g., 10 volumes).
-
Extract the product with ethyl acetate (e.g., 5 times with 25 volumes each).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify further if necessary (e.g., by recrystallization or column chromatography).
Protocol 2: High-Yield Flow Synthesis (95.8% Yield) [1]
This protocol requires specialized microchannel reactor equipment.
-
Prepare a solution of 2-chloro-5-methylpyridine in butan-1-ol.
-
Prepare a separate solution of 80% hydrazine hydrate.
-
Using plunger pumps, feed both solutions into a microchannel reactor at controlled flow rates.
-
Maintain the reactor temperature at 100°C. The reaction time within the channel is kept very short (e.g., 100 seconds).
-
Collect the reaction output after the flow stabilizes.
-
Cool the collected liquid to induce precipitation of the product.
-
Isolate the solid product by filtration and dry to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing low yield issues.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
Purification of 2-Hydrazinyl-5-Methylpyridine by filtration and concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Hydrazinyl-5-Methylpyridine by filtration and concentration. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Product | Incomplete reaction; Product loss during filtration; Inefficient extraction; Decomposition of the product during concentration. | Ensure the initial reaction has gone to completion by TLC or LC-MS analysis. Use a minimal amount of cold solvent to wash the filtered product. Perform multiple extractions of the aqueous layer to maximize recovery. Avoid excessive heat and prolonged heating during solvent evaporation. |
| Product is an Oil Instead of a Solid | Presence of impurities, such as residual solvent or excess hydrazine hydrate; The compound has a low melting point which is further depressed by impurities. | Ensure all solvent is removed during the concentration step; co-evaporation with a suitable solvent like ethylene glycol monoethyl ether can help.[1] Wash the crude product with a non-polar solvent in which the product is insoluble (e.g., diethyl ether) to remove hydrazine hydrate. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. |
| Filtration is Very Slow or Clogs the Filter | The product has precipitated as very fine particles; The presence of a gelatinous impurity. | Allow the product to crystallize slowly without agitation to form larger crystals. Consider using a filter aid such as Celite, but be aware that this may require an additional step to remove the filter aid. |
| Discoloration of the Product (Darkening) | Oxidation or decomposition of the hydrazine moiety; Presence of colored impurities. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[1] Store the compound in a dark place and at low temperatures (e.g., in a freezer under -20°C).[1] Consider a recrystallization step to remove colored impurities. |
| Product Purity Does Not Improve After Purification | The impurity has very similar solubility properties to the product; The impurity co-precipitates or co-crystallizes with the product. | Attempt purification by a different method, such as column chromatography. Consider a different solvent system for recrystallization that may better differentiate between the product and the impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting material (2-chloro-5-methylpyridine), excess hydrazine hydrate, and potential side-products from the reaction. Excess hydrazine hydrate can often be removed by washing with water or an organic solvent in which the product is not soluble.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: While specific solubility data is limited, a procedure for a similar compound, 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine, involves an initial recrystallization from ethanol, followed by a second recrystallization from a mixture of benzene and petroleum ether.[2] For this compound, which is slightly soluble in methanol, a mixed solvent system or recrystallization from a suitable alcohol should be investigated.
Q3: How should this compound be stored?
A3: this compound is reported to be hygroscopic, moisture-sensitive, and temperature-sensitive. It should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C to prevent degradation.[1]
Q4: My purified this compound appears as an orange to dark red solid. Is this normal?
A4: Yes, the appearance of this compound is described as an orange to dark red solid.[1]
Q5: Can I use a rotary evaporator to concentrate my solution of this compound?
A5: Yes, a rotary evaporator is commonly used to concentrate solutions of this compound.[1] However, it is important to use reduced pressure and to control the temperature of the water bath to avoid thermal decomposition of the product.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Melting Point | 67-68 °C | [1] |
| Boiling Point | 241 °C | [1] |
| Appearance | Orange to Dark Red Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Experimental Protocols
Protocol 1: Purification by Filtration and Concentration
This protocol is based on a general procedure for the work-up and purification following the synthesis of this compound from 2-chloro-5-methylpyridine and hydrazine hydrate.[1]
-
Concentration: After the reaction is complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent and excess hydrazine hydrate.
-
Co-evaporation: To the residue, add 10 mL of ethylene glycol monoethyl ether and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual volatile impurities.
-
Dissolution: Dissolve the final residue in dichloromethane.
-
Filtration: If a precipitate forms, separate it from the solution by vacuum filtration. This precipitate consists of insoluble impurities.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization (General Procedure)
This is a general procedure that may need to be optimized for this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Minimizing side product formation in pyridine methylation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals engaged in pyridine methylation reactions. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyridine methylation reactions?
A1: The primary side products depend on the reaction conditions and the desired product. Common side products include:
-
Isomers: Formation of other methylpyridine isomers (e.g., obtaining a mixture of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine when only one is desired).[1]
-
Polymethylation: Addition of multiple methyl groups to the pyridine ring, leading to products like lutidines (dimethylpyridines) and collidines (trimethylpyridines).[1][2]
-
N-Methylation: Formation of the N-methylpyridinium salt, where the methyl group attaches to the nitrogen atom of the pyridine ring.[3][4]
-
Over-alkylation: In reactions using methanol as a methylating agent, further reaction can sometimes lead to the formation of ethylpyridines.[5]
Q2: How can I favor C-methylation over N-methylation?
A2: C-methylation and N-methylation are often promoted by different types of reagents and conditions.
-
Reagent Choice: Traditional C-H methylation often involves radical reactions or reactions on the neutral pyridine ring at high temperatures.[1][2] N-methylation is more common with electrophilic methylating agents like methyl halides (e.g., methyl iodide), which readily form N-alkylpyridinium salts.[4]
-
Reaction Conditions: High-temperature, vapor-phase reactions over heterogeneous catalysts tend to favor C-methylation.[2]
Q3: What factors influence the regioselectivity of C-methylation (e.g., α- vs. β- vs. γ-methylation)?
A3: The position of methylation on the pyridine ring is highly dependent on the reaction mechanism and the catalyst used.
-
Catalyst: Nickel-based catalysts, such as Raney nickel or nickel-nickel oxide, are known to selectively promote methylation at the α-position (C2 and C6).[2][5][6] Certain ferrite catalysts, like specific compositions of Ni-Co or Zn-Co ferrites, can be tuned to favor the formation of 3-methylpyridine (β-picoline).[7]
-
Reaction type: Radical reactions, such as the Minisci reaction, can also favor the C2 and C6 positions.[4] Specific synthetic strategies have been developed for selective methylation at the C3/C5 positions or the C4 position.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired methylpyridine | - Inefficient methylating agent- Non-optimal reaction temperature- Catalyst deactivation- Short reaction time | - Ensure the use of a suitable methylating agent for your desired transformation (e.g., methanol for vapor-phase α-methylation).- Optimize the reaction temperature. For example, the reaction of pyridine with methanol to α-picoline is most efficient between 265°C and 295°C.[2]- Ensure the catalyst is active and has not been poisoned.- Increase the reaction time. Some α-methylation reactions using Raney nickel can take many hours.[1][5] |
| Formation of multiple methylpyridine isomers | - Lack of selective catalyst- Reaction conditions favoring multiple isomers | - For α-methylation, use a selective catalyst like Raney nickel or nickel-nickel oxide.[2][6]- For β-methylation, consider using specific mixed-metal oxide catalysts.[7]- Adjusting reaction parameters such as temperature and reactant ratios may improve selectivity. |
| Excessive polymethylation (e.g., lutidine formation) | - High ratio of methylating agent to pyridine- Prolonged reaction time | - Reduce the molar ratio of the methylating agent to the pyridine substrate.- Decrease the reaction time or contact time in a flow reactor.[2] |
| Significant N-methylpyridinium salt formation | - Use of electrophilic methylating agents (e.g., methyl iodide)- Reaction conditions favoring ionic pathways | - If C-methylation is desired, avoid alkyl halides. Opt for radical-based or high-temperature catalytic methods.- High-temperature vapor-phase conditions generally disfavor N-methylation. |
| Formation of ethylpyridines or other over-alkylation products | - High reaction temperatures with certain alcohol methylating agents | - This can occur at higher temperatures.[5] Carefully control the reaction temperature to the optimal range for monomethylation. |
Quantitative Data Summary
Table 1: Influence of Methanol:Pyridine Molar Ratio on α-Picoline Yield
| Methanol:Pyridine Molar Ratio | Yield of α-Picoline (%) |
| 1.8:1 | ~40 |
| 15:1 | ~57 |
Data extracted from a study on pyridine methylation using a nickel-nickel oxide catalyst.[2]
Table 2: α-Methylation of Substituted Pyridines using a Continuous Flow Method
| Starting Pyridine | Average Isolated Yield (%) |
| Pyridine | 85 |
| 3-Methylpyridine | 82 |
| 4-Methylpyridine | 79 |
| 3,5-Dimethylpyridine | 75 |
Yields obtained using a continuous flow reactor packed with Raney® nickel and 1-propanol as the solvent/methyl source at a concentration of 0.05 M and a flow rate of 0.1 mL/min.[10]
Experimental Protocols
Protocol 1: α-Methylation of Pyridine using a Raney Nickel Catalyst (Batch Process)
This protocol is adapted from procedures for the α-methylation of simple pyridines.[5][6]
Materials:
-
Pyridine
-
n-Decanol (solvent)
-
Raney nickel (catalyst)
-
Ethanol (for washing the catalyst)
-
Standard reflux apparatus with magnetic stirring and a nitrogen atmosphere
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, decant the storage solution from the Raney nickel catalyst. Wash the catalyst twice with ethanol and then once with n-decanol.
-
Reaction Setup: Suspend the washed Raney nickel catalyst in n-decanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reactant Addition: Add pyridine to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by gas chromatography (GC).
-
Workup: After the reaction is complete (as determined by GC), cool the mixture. The product can be separated from the high-boiling solvent by vacuum distillation.
Safety Note: These reactions are conducted at high temperatures and involve flammable materials. Raney nickel can be pyrophoric. Handle all materials with appropriate safety precautions in a well-ventilated fume hood.
Protocol 2: Metal-Free Methylation of Pyridine N-oxide
This protocol is based on the metal-free methylation of pyridine N-oxides using peroxides as the methyl source.[11]
Materials:
-
Pyridine N-oxide derivative
-
Peroxide (e.g., di-tert-butyl peroxide or dicumyl peroxide)
-
Reaction vessel suitable for heating
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the pyridine N-oxide substrate and the peroxide.
-
Reaction: Heat the mixture under neat (solvent-free) conditions at the appropriate temperature for the chosen peroxide.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Workup: Upon completion, the product can be purified using standard techniques such as column chromatography.
Visualizing Reaction Pathways
Caption: General pathways for pyridine methylation leading to desired products and common side products.
Caption: A troubleshooting flowchart for common issues in pyridine methylation reactions.
References
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 3. Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metal-free methylation of a pyridine N-oxide C–H bond by using peroxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Challenges in the analysis of low concentration androgens in plasma
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the quantitative analysis of low-concentration androgens in plasma. It is intended for researchers, scientists, and drug development professionals facing challenges with sensitive androgen measurements.
Frequently Asked Questions (FAQs)
Q1: Why is analyzing low-concentration androgens in plasma so challenging?
A1: The analysis is challenging due to several factors:
-
Low Physiological Concentrations: Androgens like testosterone are found at very low levels (pg/mL to low ng/mL) in populations such as women, children, and hypogonadal men, pushing the limits of assay sensitivity.[1][2]
-
Interference from Similar Compounds: Plasma is a complex matrix containing structurally similar steroids and metabolites that can cross-react in immunoassays, leading to inaccurate measurements.[3][4] Liquid chromatography-mass spectrometry (LC-MS/MS) offers greater specificity to overcome this.[3]
-
Assay Variability: Significant variability exists between different assay methods, particularly between immunoassays and mass spectrometry, and even between different laboratories using the same method.[2][5] Immunoassays, in particular, show high variability and a tendency to overestimate results at low concentrations.[3][5]
-
Pre-analytical Factors: Numerous pre-analytical variables, including sample type (serum vs. plasma), collection time, processing, and storage conditions, can significantly impact the accuracy of results.[6][7]
Q2: Which is the better method for low-concentration androgen analysis: Immunoassay or LC-MS/MS?
A2: LC-MS/MS is considered the gold standard and the superior method for measuring low concentrations of androgens.[4]
-
Sensitivity and Specificity: LC-MS/MS methods demonstrate higher sensitivity and specificity compared to immunoassays.[8] They can accurately measure testosterone concentrations below 1.00 ng/mL, a range where immunoassays are often unreliable.[8]
-
Accuracy: Immunoassays can be inaccurate at low concentrations, often showing a positive bias or failing to detect the analyte altogether.[3][8] Studies show that immunoassays may misclassify a significant percentage of individuals as hypoandrogenic compared to the more accurate LC-MS/MS method.[9]
-
Lower Limit of Quantification (LLOQ): LC-MS/MS assays achieve significantly lower LLOQs (down to pg/mL levels) than conventional immunoassays, making them suitable for pediatric and female samples.[1][8]
Q3: What are the typical physiological concentrations of androgens in plasma?
A3: Concentrations vary significantly by the specific androgen, age, and sex. It is crucial to use age-specific reference ranges for accurate interpretation.[10] The following table summarizes typical ranges, primarily for testosterone.
| Population Group | Analyte | Typical Concentration Range (LC-MS/MS) |
| Adult Women (18-39 years) | Testosterone | 0.04 - 1.01 nmol/L (approx. 11.5 - 291 pg/mL) |
| Androstenedione | 0.53 - 7.89 nmol/L | |
| DHEA | 0.08 - 23.51 nmol/L | |
| Children (1-10 years) | Testosterone | < 25 ng/dL (< 250 pg/mL) |
| Adolescent Males (11-15 years) | Testosterone | < 830 ng/dL |
| Adult Males | Testosterone | 300 - 1000 ng/dL (approx. 3 - 10 ng/mL) |
Data compiled from multiple sources.[10][11][12][13]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of low-concentration androgens by LC-MS/MS.
Problem: Poor Sensitivity / No Signal Detected
| Possible Cause | Recommended Solution |
| Insufficient Ionization | Neutral steroids like testosterone have poor ionization efficiency.[14] Consider chemical derivatization with a reagent like a quaternary aminooxy (QAO) tag to permanently charge the analyte and significantly enhance MS sensitivity.[14] |
| Suboptimal MS Settings | Ensure the mass spectrometer is tuned and calibrated. Verify that ion source parameters (e.g., temperature, gas flows, voltage) are appropriate for your analyte and that the correct polarity and MRM transitions are being monitored.[15] |
| Matrix Effects (Ion Suppression) | The plasma matrix can suppress the analyte signal.[15] Improve sample preparation with more rigorous extraction methods (e.g., supported liquid extraction over simple protein precipitation) to remove interfering components.[16][17] Adjust chromatographic conditions to separate the analyte from the suppression zone. |
| Sample Degradation | Androgens may be unstable if samples are handled or stored improperly. Ensure samples are kept at -20°C or lower for long-term storage and that freeze-thaw cycles are minimized.[7][18] |
Problem: High Baseline Noise or Extraneous Peaks
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Use only high-purity, LC-MS grade solvents and additives.[19] Prepare fresh mobile phases daily and filter them to prevent microbial growth or particulate contamination. |
| Sample Carryover | Previous high-concentration samples can contaminate the system. Implement a rigorous needle and injector wash protocol using a strong organic solvent. Inject blank samples between unknown samples to check for carryover.[19] |
| Dirty Ion Source or Mass Spectrometer | Plasma components can build up on the ion source, capillary, and orifice. Perform regular cleaning and maintenance of the MS ion source as per the manufacturer's guidelines.[15] |
| Inadequate Sample Cleanup | Insufficient removal of plasma lipids and proteins can lead to a noisy baseline. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve cleanup efficiency.[17] |
Problem: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | The analytical column can become contaminated or lose efficiency over time.[20] Use a guard column to protect the analytical column. If performance degrades, try flushing the column or replace it if necessary. |
| Inappropriate Injection Solvent | Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[20] Whenever possible, the sample should be reconstituted in the initial mobile phase. |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings can lead to peak broadening.[20] Use pre-cut capillary tubing of the appropriate inner diameter and ensure all fittings are properly made to minimize dead volume. |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material. Try a different column chemistry or adjust the mobile phase pH or additives to minimize these interactions. |
A logical workflow for troubleshooting common LC-MS/MS issues is presented below.
Method Performance Comparison
The choice of analytical method dramatically impacts the quality of low-concentration androgen data. LC-MS/MS consistently provides lower limits of quantification (LOQ) and is less prone to the interferences that affect immunoassays.
| Method | Analyte | LLOQ (ng/mL) | Key Findings |
| LC-MS/MS (UPLC-MS/MS) | Testosterone | 0.008 - 0.01 | Significantly more sensitive and specific than immunoassays, especially at medical decision points below 0.5 ng/mL. |
| LC-MS/MS (with Derivatization) | Testosterone | 0.001 (1 pg/mL) | Derivatization can enhance sensitivity by over 100-fold, enabling robust measurement at sub-pg/mL levels.[14] |
| LC-MS/MS (Multiplex) | Testosterone | 0.01 | Capable of simultaneously measuring a panel of seven androgens with high precision and recovery.[21] |
| DHT | 0.01 | ||
| Androstenedione | 0.01 | ||
| Immunoassay (CLIA) | Testosterone | ~0.02 - 0.04 | Prone to positive bias and significant variability at low concentrations; may fail to detect low levels measured by LC-MS/MS.[8][9] |
| Immunoassay (RIA/ELISA) | Androstenedione | >0.195 | Poor correlation with LC-MS/MS results, demonstrating a lack of selectivity.[22][23] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Total Testosterone
This protocol is a representative example for the sensitive quantification of testosterone in human plasma using liquid-liquid extraction (LLE) and a triple quadrupole mass spectrometer.
1. Sample Preparation (LLE)
-
Pipette 200 µL of plasma sample, calibrator, or quality control (QC) into a clean microcentrifuge tube.
-
Add 10 µL of a methanolic internal standard solution (e.g., d3-Testosterone). Vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for extraction.
-
Vortex mix for 5 minutes, then centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid). Vortex to mix.
2. Chromatographic Conditions
-
UHPLC System: Vanquish Flex or equivalent.[24]
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole MS (e.g., TSQ Quantiva).[1][24]
-
Ionization Source: Heated Electrospray Ionization (H-ESI), positive ion mode.
-
Monitored Transitions (MRM):
-
Testosterone: Q1: 289.2 m/z → Q3: 97.1 m/z (quantifier), 109.1 m/z (qualifier).
-
d3-Testosterone (IS): Q1: 292.2 m/z → Q3: 97.1 m/z.
-
-
Data Analysis: Use instrument-specific software (e.g., Thermo TraceFinder) to process data, generate a calibration curve using charcoal-stripped serum standards, and quantify unknown samples.[1]
The general workflow for this type of analysis is depicted below.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Challenges and improvements in testosterone and estradiol testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. d-nb.info [d-nb.info]
- 5. Challenges in Testosterone Measurement, Data Interpretation, and Methodological Appraisal of Interventional Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-analytical issues for testosterone and estradiol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Clinical Usefulness of Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Low Serum Testosterone Measurement [annlabmed.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. mdpi.com [mdpi.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zefsci.com [zefsci.com]
- 20. agilent.com [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Poor Ionization Efficiency of Dihydrotestosterone (DHT) in Mass Spectrometry
Welcome to the technical support center for the analysis of Dihydrotestosterone (DHT) by mass spectrometry. DHT is notoriously challenging to analyze due to its low ionization efficiency and low physiological concentrations.[1][2][3] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you enhance the sensitivity and reliability of your DHT quantification.
Troubleshooting Guide
Issue: Low or no detectable DHT signal.
This is a common issue stemming from the inherent difficulty in ionizing DHT. Here’s a step-by-step guide to troubleshoot and improve your signal.
-
Have you implemented a sample clean-up strategy?
-
Recommendation: Matrix effects can significantly suppress the DHT signal.[4] Employing a sample extraction method is crucial. Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether (MTBE) is a common and effective approach.[4][5][6] Solid-phase extraction (SPE) is another powerful technique for cleaning up complex samples.[1]
-
Action: If you are not using an extraction method, implement one. If you are, consider optimizing the solvent and extraction conditions.
-
-
Are you using an appropriate ionization technique?
-
Recommendation: While Electrospray Ionization (ESI) is widely used, DHT does not ionize well with this method.[4] Atmospheric Pressure Chemical Ionization (APCI) is often more effective for less polar compounds like steroids and can provide better performance.[7][8]
-
Action: If your instrument has an APCI source, try switching from ESI to APCI. Optimize the source parameters, such as temperature and gas flows, for DHT.
-
-
Have you considered chemical derivatization?
Frequently Asked Questions (FAQs)
Q1: Why is my DHT signal so low compared to other steroids like testosterone?
Dihydrotestosterone (DHT) is a challenging molecule to analyze by mass spectrometry primarily due to its poor ionization efficiency in common sources like Electrospray Ionization (ESI).[1][2][3][4] Unlike some other steroids, it lacks easily ionizable functional groups, leading to a weak response. Furthermore, DHT circulates at very low physiological concentrations, often requiring highly sensitive methods for accurate quantification.[1][2][3]
Q2: What is chemical derivatization and how can it help improve my DHT signal?
Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties. For DHT, this involves reacting it with a reagent to introduce a more easily ionizable group. This leads to a significant increase in signal intensity during mass spectrometric analysis.[5][9]
Q3: What are the most common derivatization reagents for DHT analysis?
Several reagents have been successfully used to derivatize DHT and enhance its detection. The most common include:
-
Hydroxylamine: Reacts with the ketone group of DHT to form an oxime derivative, which ionizes more readily in positive ion mode.[4][9]
-
2-Picolinic Acid (PA): This reagent also targets the ketone group and has been shown to significantly increase sensitivity.[5][6]
-
2-Hydrazino-1-methylpyridine (HMP): This reagent introduces a permanently charged moiety, leading to a substantial improvement in ionization efficiency.[1][2][10]
Q4: Can you provide a comparison of the different derivatization methods?
The choice of derivatization reagent can impact the achievable sensitivity. Below is a summary of the performance of different methods based on published literature.
| Derivatization Reagent | Reported Lower Limit of Quantitation (LLOQ) | Sample Matrix | Reference |
| Hydroxylamine | 25 pg/mL | Blood Serum | [4] |
| 2-Picolinic Acid (PA) | 0.05 ng/mL | Mouse Sera | [6] |
| 2-Picolinic Acid (PA) | 0.05 nM | Assay Media | [5] |
| 2-Hydrazino-1-methylpyridine (HMP) | 0.4 pg on column (approx. 34 pmol/L) | Human Plasma | [3] |
| No Derivatization | 2.5 pg/mL (with 2D chromatography) | Serum | [9] |
| No Derivatization | 0.069 nmol/L | Serum | [11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for DHT from Serum
This protocol is a general guideline based on commonly used LLE procedures for DHT analysis.[4][5]
Materials:
-
Serum samples, calibrators, and quality control samples
-
Internal standard (e.g., DHT-d3)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum, calibrator, or QC into a microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add 2 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at approximately 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
The dried extract is now ready for derivatization or reconstitution in the mobile phase.
Protocol 2: Chemical Derivatization with Hydroxylamine
This protocol describes the formation of oxime derivatives of DHT.[4]
Materials:
-
Dried sample extract from LLE
-
Hydroxylamine reagent solution
-
Reconstitution solution (e.g., 1:1 water:methanol)
-
Nitrogen evaporator
Procedure:
-
To the dried sample extract, add the hydroxylamine reagent.
-
React to form the positive-ion oxime derivatives (incubation time and temperature may need optimization).
-
Dry down the derivatization reagent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the reconstitution solution.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: Chemical Derivatization with 2-Picolinic Acid (PA)
This protocol outlines the derivatization of DHT using 2-picolinic acid.[6]
Materials:
-
Dried sample extract from LLE
-
Derivatization reagent (containing 2-picolinic acid)
-
Triethylamine (TEA)
-
10% Acetic acid solution
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the dried extraction residue, add 100 µL of the derivatization reagent and 100 µL of TEA.
-
Vortex for 5 seconds and allow the reaction to proceed at room temperature for 30 minutes.
-
After 30 minutes, add 1.0 mL of 10% acetic acid aqueous solution and vortex for 5 seconds.
-
Perform a liquid-liquid extraction by adding 2.0 mL of MTBE and vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the top organic layer to a clean tube.
-
Repeat the extraction once more and combine the organic layers.
-
Evaporate the combined organic layers to dryness under nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low DHT signal.
Caption: General experimental workflow for DHT analysis.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. msacl.org [msacl.org]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8158931B2 - Methods for detecting dihydrotestosterone by mass spectrometry - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. Validation of a Testosterone and Dihydrotestosterone Liquid Chromatography Tandem Mass Spectrometry Assay: Interference and Comparison with Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androgen Analysis from Reduced Plasma Volumes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analyzing androgens from minimal plasma volumes. Here you will find answers to frequently asked questions, detailed experimental protocols, and robust troubleshooting guides to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for androgen analysis in low plasma volumes?
A1: The two main methodologies are mass spectrometry-based assays and immunoassays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high specificity and sensitivity, allowing for the simultaneous measurement of multiple androgens from a small sample volume.[1][2] It effectively separates androgens from structurally similar steroids, reducing the risk of cross-reactivity that can be an issue with immunoassays.[3]
-
Immunoassays (ELISA, RIA): Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are widely available and cost-effective.[3] However, they can be less specific and may require larger sample volumes compared to modern LC-MS/MS methods.[1][4] Their accuracy can be affected by cross-reactivity with other steroids, particularly at low androgen concentrations typical in women and children.[3][4]
Q2: What is the minimum plasma volume required for reliable androgen measurement?
A2: The minimum required volume is highly dependent on the chosen analytical method and the specific androgen being measured.
-
LC-MS/MS: Modern LC-MS/MS methods can accurately quantify a panel of androgens from as little as 10-100 µL of plasma.[5][6][7] Some specialized techniques involving volumetric absorptive microsampling (VAMS) can work with even smaller whole blood volumes, such as 10-30 µL.[8][9][10]
-
Immunoassays (ELISA): While variable, many commercial ELISA kits require a starting sample of at least 10 µL of serum or plasma, which is then subjected to significant dilution (e.g., ≥1:36) before analysis.[11]
Q3: How do I choose between an immunoassay and a mass spectrometry-based method?
A3: The choice depends on the specific requirements of your research.
-
Choose LC-MS/MS when:
-
Choose Immunoassays (ELISA) when:
-
You are conducting high-throughput screening of a single androgen.
-
Cost and accessibility are major considerations.
-
Absolute specificity is less critical for the research question.
-
It's important to note that immunoassays can sometimes overestimate or underestimate androgen levels when compared to the more accurate LC-MS/MS methods.[1][12]
Method Comparison
The following table summarizes key quantitative differences between the primary analytical methods.
| Feature | LC-MS/MS | Immunoassay (ELISA/RIA) |
| Typical Plasma Volume | 10 - 200 µL[5][6][13][14] | 10 - 100 µL (before dilution)[11] |
| Specificity | High to Excellent[1][3] | Moderate to Low (subject to cross-reactivity)[3][15] |
| Sensitivity (LOD/LOQ) | Very High (e.g., 0.5 - 10 pg/mL for Testosterone)[16] | High (e.g., ~3 pg/mL for Testosterone)[17] |
| Multiplexing Capability | Yes, multiple androgens in a single run[5] | No, typically measures one analyte per assay |
| Throughput | Moderate | High |
| Cost & Availability | Higher cost, less common in non-specialized labs[1] | Lower cost, widely available[3] |
Experimental Protocols & Workflows
Protocol: LC-MS/MS Analysis of Androgens from 100 µL Plasma
This protocol provides a general methodology for the simultaneous quantification of testosterone, androstenedione, DHEA, and DHT.
1. Sample Preparation:
- Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
- Add 100 µL of a zinc sulfate solution (e.g., 50 g/L) to precipitate proteins. Mix thoroughly.
- Add 100 µL of acetonitrile containing the appropriate deuterated internal standards (e.g., T-d3, A4-d7, DHEA-d2, DHT-d3). Vortex for 1 minute.[5]
- Centrifuge the samples at 1,700 x g for 10 minutes to pellet the precipitated proteins.[5]
2. Analyte Extraction (Automated Online SPE):
- Transfer the supernatant to an autosampler vial for injection.
- Inject 75 µL of the sample extract onto an online Solid-Phase Extraction (SPE) system equipped with a C18 cartridge.[5]
- The SPE cartridge is first conditioned with methanol and then equilibrated with water.
- The sample is loaded, washed to remove interfering substances, and the retained androgens are then eluted directly into the mass spectrometer.
3. LC-MS/MS Analysis:
- Chromatographic Separation: Perform separation on a C18 column (e.g., 2.1 x 50 mm) using a gradient of methanol and water containing 0.05% formic acid. A typical run time is 6-7 minutes per sample.[5]
- Mass Spectrometry: Operate the tandem quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each androgen and its internal standard.[5]
4. Data Analysis:
- Quantify androgen concentrations by calculating the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).[16]
Experimental Workflow Diagram
Troubleshooting Guide
This guide addresses common issues encountered when analyzing androgens from low plasma volumes, particularly with LC-MS/MS.
Q: Why is my analyte signal (peak area) low or inconsistent?
A: This is a common issue that can stem from several sources. The primary culprits are often inefficient extraction or matrix effects.
-
Inefficient Extraction:
-
Check Extraction Solvent: Ensure the solvent (e.g., methyl tert-butyl ether, acetonitrile) is appropriate for the polarity of your target androgens.
-
Verify pH: The pH of the sample during liquid-liquid extraction can significantly impact recovery. Ensure it is optimized.
-
Evaluate SPE Cartridge: If using Solid-Phase Extraction (SPE), confirm that the sorbent chemistry (e.g., C18, HRP) is correct and that the wash/elution steps are optimized. Inadequate washing can leave interfering compounds, while an incorrect elution solvent can result in poor analyte recovery.[18]
-
-
Matrix Effects (Ion Suppression):
-
Definition: Matrix effects occur when co-eluting compounds from the plasma matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed (or sometimes enhanced) signal.[19][20][21][22]
-
Diagnosis: To check for matrix effects, compare the peak area of an analyte spiked into a post-extraction blank plasma sample with the peak area of the same analyte in a clean solvent. A significant difference indicates the presence of matrix effects.[21]
-
Solution: Improve sample cleanup using more rigorous SPE or liquid-liquid extraction techniques.[20][23] You can also adjust the chromatography to better separate the analyte from the interfering compounds.[19] Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for unavoidable matrix effects.[20]
-
Q: Why am I seeing high background noise or interfering peaks in my chromatogram?
A: This usually points to insufficient sample cleanup or contamination.
-
Insufficient Sample Cleanup: Complex biological matrices like plasma contain many endogenous compounds that can create background noise if not adequately removed.[23]
-
Solution: Enhance your sample preparation. If using protein precipitation alone, consider adding a subsequent SPE or liquid-liquid extraction step. Optimize the wash steps in your SPE protocol to more effectively remove salts and phospholipids.
-
-
Contamination:
-
Solvents and Reagents: Ensure all solvents are of the highest purity (e.g., LC-MS grade).
-
Labware: Use clean glass or polypropylene tubes and pipette tips to avoid contamination from plasticizers or previously analyzed samples.
-
Q: My results show poor reproducibility between replicates. What could be the cause?
A: Poor reproducibility often points to inconsistencies in the sample preparation steps, especially when working with small volumes.
-
Pipetting Errors: Small volume pipetting requires precision. Ensure your pipettes are properly calibrated and use correct technique.
-
Inconsistent Extraction: Ensure uniform vortexing and incubation times for all samples. For SPE, make sure cartridges do not dry out and that flow rates are consistent.
-
Analyte Stability: Some androgens can be unstable. Ensure samples are processed promptly after thawing and kept at a stable, cool temperature to prevent degradation by endogenous enzymes.[23]
Troubleshooting Flowchart
References
- 1. Androgens by immunoassay and mass spectrometry in children with 46,XY disorder of sex development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 3. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 4. The validity of androgen assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neoteryx.com [neoteryx.com]
- 9. Development of an LC-HRMS/MS Method for Quantifying Steroids and Thyroid Hormones in Capillary Blood: A Potential Tool for Assessing Relative Energy Deficiency in Sport (RED-S) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Stability of HMP Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of HMP (Hydroxymethyl-p-toluenesulfonate) derivatives and other related chemical compounds over a 30-day period at -20°C.
Frequently Asked Questions (FAQs)
Q1: Why is a 30-day stability study at -20°C a critical experiment for early-stage drug development?
A 30-day stability study at -20°C is a crucial early assessment of a compound's viability for further development. It helps to establish the preliminary shelf-life and appropriate storage conditions for the drug substance.[1][2] This temperature is a common laboratory storage condition for compounds with potential stability issues.[1] The data gathered informs decisions on formulation development, logistics for clinical trials, and long-term storage strategies.[2]
Q2: What are the common degradation pathways for HMP derivatives and similar sulfonated compounds?
While specific degradation pathways are structure-dependent, compounds containing sulfonate esters can be susceptible to hydrolysis, especially in the presence of moisture.[3] Other potential degradation routes include oxidation and photodecomposition if the molecule has susceptible functional groups.[1] It is also important to consider the stability of the entire molecule, not just the tosylate group.
Q3: What analytical techniques are most suitable for assessing the stability of HMP derivatives?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity, accuracy, and ability to separate and quantify the parent compound and its degradation products.[4] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of unknown degradation products.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information on any changes in the molecule over time.[4]
Q4: How can I minimize the risk of degradation during the handling and storage of my HMP derivatives?
To minimize degradation, it is essential to control environmental factors.[2][3] Store compounds in tightly sealed, opaque containers to protect them from moisture and light.[2][3] For compounds known to be sensitive to moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended. Minimize freeze-thaw cycles, as these can accelerate degradation.[7]
Troubleshooting Guide for Stability Studies
| Issue | Potential Cause | Recommended Action |
| Significant degradation observed in the first time point (Day 0). | The compound may be unstable at room temperature during sample preparation. | Perform sample preparation on ice or in a cold room. Analyze samples immediately after preparation. |
| Inconsistent results between replicate samples. | Non-homogenous sample, inaccurate weighing or dilution, or instrument variability. | Ensure the sample is homogenous before weighing. Use calibrated pipettes and balances. Run system suitability tests on the analytical instrument before each analysis. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | Use LC-MS to identify the mass of the new peaks and propose potential structures. Conduct forced degradation studies (e.g., acid, base, oxidation, heat, light) to help identify degradation pathways.[1] |
| Loss of parent compound without the appearance of new peaks. | The degradation product may not be detectable by the analytical method (e.g., it is volatile or does not have a chromophore). The compound may have precipitated out of solution. | Use a different detector (e.g., Evaporative Light Scattering Detector - ELSD) or a universal technique like NMR. Visually inspect the sample for precipitation. |
| The physical appearance of the sample has changed (e.g., color change, clumping). | This can indicate chemical degradation or absorption of moisture. | Document all physical changes. Correlate these changes with the analytical data. For hygroscopic compounds, ensure proper storage in a desiccator.[1] |
Experimental Protocol: 30-Day Stability Study of HMP Derivatives at -20°C
This protocol outlines a general procedure for assessing the stability of an HMP derivative over 30 days at -20°C.
1. Materials and Equipment:
-
HMP derivative sample
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
-20°C freezer with temperature monitoring
-
Vials suitable for storage at -20°C (amber or opaque)
-
Appropriate solvent for dissolving the compound
2. Sample Preparation:
-
Prepare a stock solution of the HMP derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles for each time point.
-
Prepare a sufficient number of vials for each time point (e.g., n=3 for triplicate analysis) and for each analytical technique.
3. Study Execution:
-
Time Point 0 (Day 0): Immediately after preparation, analyze three aliquots to determine the initial purity and concentration of the HMP derivative.
-
Storage: Place the remaining vials in a calibrated -20°C freezer.
-
Subsequent Time Points: At designated time points (e.g., Day 7, Day 14, Day 30), remove three vials from the freezer.
-
Allow the vials to thaw at room temperature, protected from light.
-
Once thawed, analyze the samples using the same analytical method as for Day 0.
4. Data Analysis:
-
For each time point, calculate the average purity and concentration of the HMP derivative from the triplicate samples.
-
Compare the results from each time point to the Day 0 results.
-
Identify and quantify any degradation products that appear.
-
Summarize the data in a table.
Sample Data Presentation Table
| Time Point | Mean Purity (%) (± SD) | Mean Concentration (mg/mL) (± SD) | Degradation Product 1 (%) | Degradation Product 2 (%) | Physical Appearance |
| Day 0 | 99.8 ± 0.1 | 1.002 ± 0.005 | Not Detected | Not Detected | White Powder |
| Day 7 | |||||
| Day 14 | |||||
| Day 30 |
Visualizations
References
- 1. onyxipca.com [onyxipca.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HMP and HTP Derivatization Reagents for Enhanced Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to enhance the sensitivity and selectivity of detecting molecules that ionize poorly in their native state. This guide provides a comparative analysis of two such derivatization reagents: 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP). This analysis is based on experimental data from studies focused on the detection of androgens, which are notoriously challenging to analyze at low concentrations.
Executive Summary
Experimental evidence strongly suggests that for the analysis of androgens such as 5α-dihydrotestosterone (DHT), testosterone, and androstenedione, HMP derivatization offers superior sensitivity compared to HTP derivatization .[1][2][3][4] HMP derivatives have been shown to be stable and allow for quantification in low plasma volumes, making it a valuable tool for clinical and research applications where sample volume is limited.[2][4]
Quantitative Performance Data
The following table summarizes the key performance metrics of HMP and HTP as derivatization reagents for the analysis of androgens by LC-MS/MS. The data is compiled from a study that directly compared the two reagents.
| Parameter | HMP (2-hydrazino-1-methylpyridine) | HTP (2-hydrazino-4-(trifluoromethyl)-pyrimidine) | Reference |
| Relative Sensitivity | Afforded greater sensitivity | Less sensitive than HMP | [1][2][3][4] |
| Limit of Detection (on column) | DHT-HMP: 0.2 pgTestosterone-HMP: 0.4 pgAndrostenedione-HMP: 0.2 pg | Not selected for validation due to lower sensitivity | [3] |
| Limit of Quantitation (on column) | DHT-HMP: 0.4 pgTestosterone-HMP: 0.8 pgAndrostenedione-HMP: 0.5 pg | Not selected for validation due to lower sensitivity | [3] |
| Derivative Stability | Stable for over 30 days at -20°C | Not reported | [2][4] |
| Required Plasma Volume | Male: 100 µLPost-menopausal female: 200 µL | Not reported | [2][4] |
Experimental Protocols
The following are generalized experimental protocols for the derivatization of androgens using HMP and HTP, based on the methodologies described in the cited literature.
Sample Preparation and Extraction
-
Biological samples (e.g., human plasma) are subjected to solid-phase extraction (SPE) to isolate the androgens of interest.[1][3] A common SPE sorbent used is Oasis® HLB.[3]
Derivatization Reaction
-
HMP Derivatization:
-
HTP Derivatization:
-
The protocol is similar to HMP derivatization, with 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) used as the reagent.
-
LC-MS/MS Analysis
-
The derivatized samples are analyzed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[1][2]
-
Chromatographic separation is optimized to resolve isobaric interferents.[2][3]
-
Detection is performed using selected reaction monitoring (SRM) mode.[1][2][3]
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and the chemical derivatization reactions.
Caption: General experimental workflow for derivatization and LC-MS/MS analysis.
Caption: Chemical derivatization reactions of androgens with HMP and HTP.
Conclusion
For researchers and professionals in drug development and clinical diagnostics requiring sensitive and robust methods for the quantification of androgens, 2-hydrazino-1-methylpyridine (HMP) stands out as a superior derivatization reagent when compared to 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP). The enhanced sensitivity and stability of HMP derivatives facilitate the analysis of these challenging compounds in low-volume biological samples, offering a significant advantage for a variety of applications.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS/MS versus Immunoassays for Androgen Analysis in Biological Fluids
For researchers, scientists, and drug development professionals, the accurate measurement of androgens in biological fluids is paramount. The choice of analytical method can significantly impact study outcomes, clinical diagnoses, and the development of new therapeutics. This guide provides an objective comparison of two prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, supported by experimental data and detailed methodologies.
The landscape of androgen analysis has been shaped by a continuous quest for greater accuracy and reliability. While immunoassays have long been the workhorse in many clinical and research laboratories due to their convenience and high throughput, their limitations, particularly in measuring low concentrations of steroid hormones, have become increasingly apparent.[1][2] This has paved the way for the rise of LC-MS/MS as the gold standard for androgen quantification, offering superior specificity and sensitivity.[3][4]
Performance Comparison: A Clear Divide in Accuracy
The fundamental difference between LC-MS/MS and immunoassays lies in their analytical principles. Immunoassays rely on the binding of an antibody to the target androgen. However, the structural similarity among steroid hormones can lead to cross-reactivity, where the antibody binds to other structurally related steroids, resulting in inaccurate measurements.[2][5][6] This is a significant issue, especially when analyzing samples with low androgen concentrations, such as those from women, children, and hypogonadal men.[1][7][8]
In contrast, LC-MS/MS is a physical method that separates the target androgen from other molecules in the sample based on its chemical properties (liquid chromatography) and then identifies and quantifies it based on its unique mass-to-charge ratio (tandem mass spectrometry).[2][5] This two-step process provides a much higher degree of specificity and virtually eliminates the issue of cross-reactivity.
A study comparing a commercial immunoassay with a newly developed LC-MS/MS assay for testosterone found that the immunoassay results were 20% lower than those of the LC-MS/MS method, with minimal correlation at concentrations below 100 ng/dL.[9] Another study revealed that none of the five tested immunoassays provided reliable results for testosterone concentrations below 1.00 ng/mL, whereas LC-MS/MS accurately measured these low levels.[7]
The following tables summarize the key performance characteristics of each method based on published data.
| Performance Metric | LC-MS/MS | Immunoassays | Key Observations |
| Specificity | High to Very High | Low to Moderate | LC-MS/MS can distinguish between structurally similar androgens, while immunoassays are prone to cross-reactivity with other steroids.[2][5][6] |
| Sensitivity (Lower Limit of Quantification - LLOQ) | Very Low (pg/mL range) | Higher than LC-MS/MS (ng/mL range) | LC-MS/MS is significantly more sensitive, making it suitable for measuring low androgen levels in various populations.[7][10] |
| Accuracy | High | Variable, often poor at low concentrations | LC-MS/MS is considered the reference method for accuracy.[9] Immunoassays can show significant positive or negative bias, especially at the lower end of the measurement range.[6][7] |
| Precision (Coefficient of Variation - CV) | Good to Excellent (<15%) | Variable | LC-MS/MS generally demonstrates better precision across a wide range of concentrations.[10][11] |
| Throughput | Lower | Higher | Immunoassays are typically faster and more amenable to high-throughput screening.[5][11] |
| Cost per Sample | Higher | Lower | The initial investment and operational costs for LC-MS/MS are generally higher than for immunoassays.[5] |
Table 1: General Performance Comparison of LC-MS/MS and Immunoassays for Androgen Analysis.
| Analyte | Method | LLOQ | Reference |
| Testosterone | LC-MS/MS | 0.008 ng/mL | [7] |
| Immunoassay (Architect CMIA) | 0.02 ng/mL | [7] | |
| Androstenedione | LC-MS/MS | 0.195 ng/mL | [12] |
| Immunoassay (ELISA) | Not specified, poor correlation with LC-MS/MS | [12] | |
| Dihydrotestosterone (DHT) | LC-MS/MS | 50 pg/mL | [10] |
| Immunoassay | Underestimated levels compared to LC-MS/MS | [3] | |
| Estradiol (E2) | LC-MS/MS | 2.5 pg/mL | [10] |
| Immunoassay | Poor correlation with MS at low concentrations | [4] |
Table 2: Comparison of Lower Limits of Quantification (LLOQ) for Selected Androgens and Estrogens.
Experimental Workflows: A Tale of Two Methodologies
The experimental workflows for LC-MS/MS and immunoassays differ significantly in their complexity and the steps involved.
Caption: Workflow for Androgen Analysis by LC-MS/MS.
The LC-MS/MS workflow involves a multi-step process that begins with sample preparation to extract and concentrate the androgens. This is followed by chromatographic separation and mass spectrometric detection.
Caption: Workflow for a Competitive Immunoassay (e.g., ELISA).
The immunoassay workflow, here exemplified by a competitive ELISA, is generally simpler. It involves the competition between the androgen in the sample and a labeled androgen for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the androgen in the sample.
Detailed Experimental Protocols
LC-MS/MS Protocol (Example for Testosterone in Serum)
This protocol is a generalized example and may require optimization based on the specific instrumentation and reagents used.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, add an internal standard (e.g., testosterone-d3).
-
Add 1 mL of a mixture of tert-butyl methyl ether and petroleum ether (30:70, v/v).[13]
-
Vortex for 3 minutes to extract the steroids into the organic phase.[13]
-
Centrifuge to separate the phases.
-
Freeze the aqueous layer and decant the organic layer into a clean tube.[13]
-
Evaporate the organic solvent under a stream of nitrogen.[13]
-
Reconstitute the dried extract in 150 µL of the mobile phase.[13]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for testosterone and its internal standard. For example, for testosterone, a common transition is m/z 289.3 -> 97.0.[9]
-
-
Immunoassay Protocol (Example for Competitive ELISA)
This is a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the target androgen.
-
Incubate and then wash the plate to remove unbound antibody.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells.
-
Add a fixed amount of enzyme-conjugated androgen (e.g., HRP-testosterone) to each well.
-
Incubate to allow for competitive binding between the sample/standard androgen and the enzyme-conjugated androgen for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
-
Detection:
-
Add a substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Stop the reaction after a specific time.
-
Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of the androgen in the sample.
-
The Verdict: Choosing the Right Tool for the Job
Caption: Decision guide for selecting an androgen analysis method.
The choice between LC-MS/MS and immunoassays ultimately depends on the specific requirements of the study or application.
Choose LC-MS/MS when:
-
High accuracy and specificity are critical.
-
Low concentrations of androgens need to be measured reliably.
-
The presence of cross-reacting steroids is a concern.
-
It is the reference method for clinical diagnostics and research. [9]
Immunoassays may be considered when:
-
High throughput is a primary requirement.
-
Cost is a major limiting factor.
-
Measuring androgens in a range where the assay has been well-validated and shows good correlation with LC-MS/MS.
-
Screening large numbers of samples is the main objective.
References
- 1. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens by immunoassay and mass spectrometry in children with 46,XY disorder of sex development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Clinical Usefulness of Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Low Serum Testosterone Measurement [annlabmed.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. longdom.org [longdom.org]
A Comparative Guide to Analytical Methods for Pretomanid and its Derivatives in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the anti-tuberculosis drug pretomanid and its derivatives, such as hydroxymethyl-pretomanid (HMP), in human plasma. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document presents a summary of validation data from published studies to aid in the selection of the most suitable technique based on specific analytical needs.
Method Comparison: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a tandem mass spectrometer (MS/MS) are powerful techniques for the quantification of drug molecules in biological matrices.[1][2]
-
HPLC-UV: This method is widely available and cost-effective, offering reliable quantification for various analytes.[1] It is a robust technique suitable for samples with higher concentrations of the target drug.[1]
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications where low concentrations of the drug and high specificity are required.[1][2] Its ability to distinguish between compounds with similar chemical structures and low detection limits are significant advantages.[2]
Performance Characteristics
The following tables summarize the key performance parameters of validated HPLC-UV and LC-MS/MS methods for the analysis of pretomanid in human plasma. These parameters are crucial for determining the reliability and suitability of a method for a specific application.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Pretomanid Analysis in Human Plasma
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 2.5 - 100 µg/mL | 10 - 10,000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1.56 µg/mL | 10 ng/mL[3] |
| Accuracy | 99.6 - 106.8% | 95.2 - 110%[3] |
| Precision (%CV) | < 7% | < 9%[3] |
| Recovery | Not explicitly stated | 72.4%[3][4] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. Below are representative protocols for both HPLC-UV and LC-MS/MS methods for pretomanid analysis.
HPLC-UV Method Protocol
A simple and sensitive reversed-phase HPLC method can be utilized for the simultaneous quantification of pretomanid and other anti-tuberculosis drugs.
-
Sample Preparation: Protein precipitation is a common method for sample preparation in plasma analysis.[5]
-
Chromatographic Separation:
-
Column: A Luna C18 (2), 150 × 4.6 mm, 5 μm, 100 Å column is used.
-
Mobile Phase: A gradient elution with a mobile phase containing methanol and trimethylamine phosphate buffer (pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 330 nm for pretomanid.[4]
-
Total Run Time: 25 minutes.
-
LC-MS/MS Method Protocol
This method provides high sensitivity and specificity for the quantification of pretomanid in small plasma volumes.[3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature and sonicate for 5 minutes.
-
Aliquot 40 μl of water into a 1.5 ml microcentrifuge tube.
-
Add 40 μl of each plasma sample, standard, or quality control sample.
-
Add 300 μl of internal standard extraction solution (ethyl acetate containing 500 ng/ml of PA-824-d5).[3]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of HMP derivatives in human plasma using LC-MS/MS.
Caption: Experimental workflow for HMP derivative analysis in human plasma.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of pretomanid and its derivatives in human plasma depends on the specific requirements of the study. For routine analysis where high concentrations are expected and cost is a consideration, HPLC-UV is a reliable and economical choice. However, for pharmacokinetic and other studies requiring high sensitivity, specificity, and the ability to measure low concentrations in complex biological matrices, LC-MS/MS is the superior method.[1][2] A thorough understanding of the analytical needs and the performance characteristics of each method is crucial for selecting the most appropriate technology.
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Pyridine and Phenyl Ring Vibrations
For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of aromatic moieties like pyridine and phenyl rings is paramount. Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for elucidating the molecular structure and bonding within these fundamental chemical entities. This guide offers a detailed comparison of the vibrational spectra of pyridine and phenyl rings, supported by experimental data and standardized protocols.
The primary difference between a phenyl group (derived from benzene) and a pyridine ring is the substitution of a C-H group with a nitrogen atom. This substitution reduces the molecular symmetry from D6h in benzene to C2v in pyridine.[1] This change in symmetry, along with the presence of the electronegative nitrogen atom, leads to distinct differences in their vibrational spectra, affecting the frequencies and the IR or Raman activity of the normal modes.[1][2] While many ring vibrations of pyridine are analogous to those of benzene, the introduction of the nitrogen atom causes notable shifts and changes in intensity, providing unique spectral fingerprints for each ring system.[1]
Comparative Analysis of Vibrational Frequencies
The vibrational modes of both rings can be broadly categorized into C-H stretching, C-C (and C-N in pyridine) ring stretching, in-plane bending, and out-of-plane bending. The following table summarizes the key vibrational frequencies for benzene (as a representative phenyl ring) and pyridine, as observed through Raman and Infrared spectroscopy.
| Vibrational Mode Description | Phenyl Ring (Benzene) Frequency (cm⁻¹) | Pyridine Frequency (cm⁻¹) | Predominant Technique |
| Symmetric Ring Breathing | ~992[3] | ~988 - 992[4][5] | Raman |
| Trigonal Ring Breathing | ~1010[3] | ~1029[4] | Raman |
| Aromatic C-H Stretch | 3000 - 3100[6][7] | 3031 - 3082[4] | IR & Raman |
| In-Ring C-C/C-N Stretch | 1450 - 1600[7][8] | 1437 - 1602[4][9] | IR & Raman |
| C-H In-Plane Bend | ~1037[10] | ~1215[4] | IR |
| In-Plane Ring Deformation | ~606[3] | ~605[4] | Raman |
| C-H Out-of-Plane Bend | 675 - 900[6][11] | 708 - 747[4] | IR |
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental procedures. The following sections detail standardized protocols for acquiring IR and Raman spectra of aromatic compounds like pyridine and phenyl-containing molecules.
Infrared (IR) Spectroscopy Protocol
Infrared spectroscopy measures the absorption of IR radiation by a molecule, exciting its vibrational modes. A vibrational mode is IR-active only if it causes a change in the molecule's dipole moment.[12]
-
Sample Preparation:
-
Liquids: A small drop of the neat liquid sample (e.g., pyridine, benzene) is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in a sample holder.
-
Solids: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is pressed directly onto an ATR crystal.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
The instrument's sample compartment must be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is collected first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Typical Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
A baseline correction may be applied to flatten the spectral baseline.
-
Raman Spectroscopy Protocol
Raman spectroscopy involves inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it causes a change in the molecule's polarizability.[12] For molecules with a center of symmetry, like benzene, IR and Raman active modes are mutually exclusive.[12]
-
Sample Preparation:
-
Liquids: The liquid sample is placed in a glass vial or cuvette.
-
Solids: The solid sample can be analyzed directly as a powder in a sample holder or pressed into a pellet.[12]
-
-
Instrumentation:
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and directed to the spectrometer.
-
Typical Parameters:
-
Laser Power: Adjusted to be low enough to avoid sample degradation or fluorescence (typically 1-100 mW).
-
Integration Time: 1-30 seconds per acquisition.
-
Accumulations: 5-20 spectra are averaged to enhance the signal-to-noise ratio.
-
-
-
Data Processing:
-
Cosmic ray removal algorithms are applied.
-
A baseline correction is performed to remove background fluorescence.[12]
-
The resulting spectrum displays the Raman shift (in cm⁻¹) versus intensity.
-
Visualized Workflows and Comparisons
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resonance Raman enhancement of phenyl ring vibrational modes in phenyl iron complex of myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. plus.ac.at [plus.ac.at]
- 13. Login [ujp.bitp.kiev.ua]
A Comparative Guide to the X-ray Diffraction Analysis of Hydrazo and Azo Pyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these structures. This guide provides a comparative analysis of hydrazo and azo pyridine derivatives, focusing on their crystallographic characteristics. The structural differences imposed by the hydrazo (-NH-NH-) versus the azo (-N=N-) linkage are critical in crystal engineering and the design of materials with specific properties, including photoresponsive and pharmaceutical compounds.[1][2]
Comparison of Crystallographic Data
The linkage type, whether a flexible, single-bonded hydrazo bridge or a rigid, double-bonded azo bridge, significantly influences the molecular conformation and subsequent crystal packing. This is reflected in the crystallographic parameters obtained from X-ray diffraction analysis. The following tables summarize key crystallographic data for representative hydrazo and azo pyridine derivatives, offering a clear comparison of their solid-state structures.
Table 1: Crystallographic Data for Hydrazo Pyridine Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine (4MDNPHP) | C₁₂H₁₀N₄O₄ | Triclinic | P1̅ | Z = 2 | [1] |
| (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine | C₁₃H₁₃N₃ | Monoclinic | P2₁/c | a = 5.2385(8) Å, b = 10.7215(17) Å, c = 20.590(3) Å, β = 92.699(5)° | [3] |
| (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone | C₁₂H₁₀FN₃ | Monoclinic | P2₁/n | a = 3.85166(14) Å, b = 23.1757(7) Å, c = 11.4227(4) Å, β = 99.278(4)° | [4] |
| 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) | C₁₃H₁₁Cl₂N₃ | Triclinic | P1̅ | Two molecules in the asymmetric unit | [5] |
Table 2: Crystallographic Data for Azo Pyridine Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 4-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine (4MDNPAP) | C₁₂H₉N₅O₄ | Monoclinic | P2₁/n | Z = 4 | [1] |
| alpha-[Ru(azpy)₂(NO₃)₂] (azpy = 2-(phenylazo)pyridine) | C₂₂H₁₈N₈O₆Ru | Orthorhombic | P2₁2₁2₁ | a = 15.423(5) Å, b = 14.034(5) Å, c = 10.970(5) Å | [6] |
| Azo dye of 3-aminopyridine and 1-naphthol | Not specified | Monoclinic | Not specified | Not specified | [7] |
| trans-4,4′-Azopyridine N,N′-dioxide dihydrochloride | C₁₀H₁₀N₄O₂²⁺·2Cl⁻ | Monoclinic | P2₁/n | Not specified | [8] |
Key Structural Differences and Insights
The hydrazo linkage introduces greater conformational flexibility due to rotation around the N-N single bond.[1] In contrast, the azo bridge leads to a more planar and rigid structure. For instance, in 4MDNPHP (hydrazo), the dihedral angle between the pyridine and phenyl rings is 77.9(2)°, whereas its azo counterpart, 4MDNPAP, exhibits a significantly different conformation.[1] This fundamental difference in molecular geometry directly impacts intermolecular interactions and the resulting crystal packing, leading to different crystal systems and space groups as observed in the tables above.[1][9]
The crystal structure of the hydrazo compound 4MDNPHP is stabilized mainly by C-H···N interactions.[1] In many hydrazone derivatives, N—H⋯N hydrogen bonds are a common feature, often leading to the formation of dimers.[3][4] Azo-pyridinic derivatives, on the other hand, are valuable as building blocks for photoresponsive materials, with their solid-state behavior being a key area of investigation.[2][10]
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and X-ray diffraction analysis of hydrazo and azo pyridine derivatives, based on common practices reported in the literature.
Synthesis of Azo and Hydrazo Pyridine Derivatives
Azo-pyridinic compounds are commonly synthesized via an azo-coupling reaction. This typically involves the diazotization of an aminopyridine derivative with a reagent like sodium nitrite (NaNO₂), followed by coupling with a phenol or another electron-rich aromatic compound.[2][7] Further modifications, such as nucleophilic substitution, can be performed to introduce different functional groups.[2]
Hydrazo derivatives can be synthesized through various methods, including the reaction of a hydrazine with a suitable pyridine derivative.[5] For example, 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine (4MDNPHP) and its azo derivative can be synthesized from a common precursor, with the final product depending on the reaction conditions.[1]
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The determination of the molecular and crystal structure of these compounds is achieved through single-crystal X-ray diffraction.[11][12]
-
Crystal Growth : Single crystals suitable for SCXRD are typically grown by slow evaporation of a solvent from a solution of the purified compound.[2][13] Common solvents include ethanol, benzene, and chloroform.[1][5]
-
Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture or Agilent SuperNova).[2][5] The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[2][3] The diffraction data are collected as a series of frames while the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using software like SHELXL.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
Visualizing the Workflow and Structural Comparison
The following diagrams illustrate the general experimental workflow for the analysis of these compounds and the fundamental structural relationship between hydrazo and azo pyridine derivatives.
Caption: General experimental workflow from synthesis to structural elucidation.
References
- 1. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and crystal structure of alpha-[Ru(azpy)2(NO3)2] (azpy = 2-(phenylazo)pyridine) and the products of its reactions with guanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azo- and Hydrazo-Dipyridines in Halidometallate Structures [inorgchemres.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The Synthesis and Crystal Structure of Two New Hydrazone Compounds [mdpi.com]
A Comparative Analysis of Geometric Parameters in Azo and Hydrazo Analogues
For Researchers, Scientists, and Drug Development Professionals
A comprehensive understanding of the structural nuances between azo and hydrazo analogues is critical for the rational design of novel therapeutics and functional materials. This guide provides an objective comparison of the key geometric parameters of these two classes of compounds, supported by experimental data from X-ray crystallography and computational studies.
The fundamental difference between azo and hydrazo compounds lies in the nature of the nitrogen-nitrogen bond: a double bond (-N=N-) in azo analogues and a single bond (-NH-NH-) in their hydrazo counterparts. This seemingly simple variation imparts significant differences in their three-dimensional structure, electronic properties, and, consequently, their biological activity and material applications.
Geometric Parameter Comparison
The key geometric parameters that define the conformation and potential interactions of these molecules include bond lengths, bond angles, and dihedral (torsion) angles. The following table summarizes typical experimental and calculated values for these parameters in representative azo and hydrazo systems.
| Geometric Parameter | Azo Analogues (-N=N-) | Hydrazo Analogues (-NH-NH-) | Key Differences & Implications |
| N-N Bond Length | ~1.24 - 1.31 Å[1] | ~1.44 Å[1] | The shorter N=N double bond in azo compounds leads to a more rigid and planar structure, facilitating π-conjugation with adjacent aromatic systems.[2] The longer N-N single bond in hydrazo compounds allows for greater rotational freedom.[2] |
| C-N-N Bond Angle | ~112° - 115° | ~111° - 119° | While the angles can be similar, the overall geometry is dictated by the N-N bond. |
| Dihedral Angle | Often near-planar (approaching 0° or 180°) but can be twisted due to steric hindrance.[2] | Wide range of observed torsion angles, often resulting in a non-planar, staggered conformation.[2] For example, a C-N-N-C torsion angle of -97.41° has been observed.[2] | The planarity of azo compounds is crucial for their use as dyes and photoswitches. The conformational flexibility of hydrazo compounds offers adaptability in biological interactions.[2] |
Visualization of Azo and Hydrazo Structures
The fundamental structural differences are visually represented in the following diagram, highlighting the key geometric parameters.
Caption: General structures of azo and hydrazo analogues highlighting key geometric parameters.
Experimental Protocols
The determination of these geometric parameters relies on precise experimental and computational techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of molecules.
Methodology:
-
Crystal Growth: High-quality single crystals of the azo or hydrazo compound are grown, often through slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (refinement).[2] This process yields precise bond lengths, bond angles, and dihedral angles. For example, the crystal structures of 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine (a hydrazo compound) and its azo derivative have been determined using this method.[2]
Computational Chemistry (Density Functional Theory - DFT)
Computational methods, particularly DFT, are powerful tools for predicting and understanding the geometric parameters of molecules. They are often used in conjunction with experimental data to provide deeper insights.
Methodology:
-
Model Building: A 3D model of the azo or hydrazo molecule is constructed using molecular modeling software.
-
Geometry Optimization: The energy of the molecular structure is calculated and minimized with respect to the positions of the atoms. This process finds the most stable (lowest energy) conformation of the molecule. A common level of theory used for this purpose is B3LYP with a 6-311G(2d,2p) basis set.[2]
-
Parameter Extraction: Once the geometry is optimized, the bond lengths, bond angles, and dihedral angles can be directly measured from the computational model. These theoretical values are then often compared with experimental data to validate the computational method.[3][4]
Conclusion
The geometric disparities between azo and hydrazo analogues, driven by the nature of the N-N bond, are profound. Azo compounds tend towards rigid, planar structures conducive to applications in dyes and molecular switches, where conjugation is paramount.[2] In contrast, hydrazo compounds exhibit greater conformational flexibility, a trait that can be advantageous in the design of pharmaceuticals where adaptability to a biological target is required.[2] A thorough understanding and precise characterization of these geometric parameters, through a combination of X-ray crystallography and computational modeling, are essential for the targeted design and development of new molecules in these important chemical classes.
References
- 1. library.imaging.org [library.imaging.org]
- 2. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations | MDPI [mdpi.com]
- 3. Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Quantitative Analysis of Androgens: A Comparative Guide to HMP Derivatization and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of androgens such as Dihydrotestosterone (DHT), Testosterone (T), and Androstenedione (A4) is critical for understanding physiological and pathological processes. This guide provides a detailed comparison of analytical methodologies, with a focus on the use of 2-hydrazino-1-methylpyridine (HMP) as a derivatizing agent in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside other established techniques.
Overview of Analytical Techniques
The quantification of steroid hormones has traditionally been performed using immunoassays. However, these methods can suffer from cross-reactivity with structurally similar analytes, leading to moderate specificity and sensitivity.[1] Consequently, mass spectrometry-based methods, particularly LC-MS/MS and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), have become the methods of choice for their superior specificity, sensitivity, and accuracy.[2][3]
LC-MS/MS offers a robust platform for the simultaneous analysis of multiple androgens. To further enhance sensitivity, especially for low-concentration analytes like DHT, derivatization techniques are often employed. HMP derivatization has been shown to be a suitable method for the quantitative analysis of DHT, testosterone, and androstenedione in low plasma volumes, offering advantages in sensitivity over current methodologies.[4]
Performance Comparison
The following tables summarize the quantitative performance of different analytical methods for DHT, Testosterone, and Androstenedione.
Table 1: Quantitative Performance for Dihydrotestosterone (DHT)
| Method | Sample Type | Sample Volume | Lower Limit of Quantification (LLOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| LC-MS/MS with HMP Derivatization | Plasma | 100-200 µL | 0.4 pg on column | Not specified | High sensitivity, suitable for low sample volumes.[4] | Derivatization adds a step to the workflow. |
| LC-MS/MS (without derivatization) | Serum | 100 µL | 0.034 - 0.09 nmol/L | 0.09–35 nmol/L | Simultaneous analysis of multiple androgens, no derivatization needed. | May have lower sensitivity for DHT compared to derivatization methods. |
| GC-MS/MS | Serum | Not specified | 27 pmol/L | Not specified | High sensitivity.[5] | Requires derivatization and can be more complex than LC-MS/MS. |
| Immunoassay | Plasma, Serum | Not specified | Varies | Varies | High throughput, no complex instrumentation. | Potential for cross-reactivity, lower specificity and sensitivity.[1][6] |
Table 2: Quantitative Performance for Testosterone (T)
| Method | Sample Type | Sample Volume | Lower Limit of Quantification (LLOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| LC-MS/MS with HMP Derivatization | Plasma | 100-200 µL | 0.8 pg on column | Not specified | High sensitivity.[4] | Derivatization adds a step to the workflow. |
| LC-MS/MS (without derivatization) | Serum | 100 µL | 0.007 - 0.017 nmol/L | 0.017- 69 nmol/L | Rapid, simultaneous analysis. | Generally sufficient sensitivity for testosterone. |
| GC-MS/MS | Serum | Not specified | 0.1 nmol/L | Not specified | Good agreement with RIA methods.[5] | Requires derivatization. |
| Immunoassay | Plasma, Serum | Not specified | Varies | Varies | Widely available. | Can suffer from poor sensitivity and specificity. |
Table 3: Quantitative Performance for Androstenedione (A4)
| Method | Sample Type | Sample Volume | Lower Limit of Quantification (LLOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| LC-MS/MS with HMP Derivatization | Plasma | 100-200 µL | 0.5 pg on column | Not specified | High sensitivity.[4] | Derivatization adds a step to the workflow. |
| LC-MS/MS (without derivatization) | Serum | 100 µL | 0.035 nmol/L | 0.035–350 nmol/L | Simultaneous analysis, good agreement with single analyte methods. | Generally sufficient sensitivity. |
| GC-MS/MS | Serum | Not specified | 0.1 nmol/L | Not specified | Sensitive enough for pediatric samples.[5] | Requires derivatization. |
| Immunoassay | Plasma, Serum | Not specified | Varies | Varies | High throughput. | Susceptible to interferences. |
Experimental Protocols
LC-MS/MS with HMP Derivatization
A detailed protocol for HMP derivatization is crucial for reproducible results. The following is a generalized workflow based on available literature.
Methodology:
-
Sample Preparation: Steroids are extracted from the plasma or serum sample using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with a C18 cartridge.[2]
-
Derivatization: The extracted and dried sample is reconstituted and mixed with a solution of 2-hydrazino-1-methylpyridine (HMP) in a suitable solvent (e.g., acetonitrile/water with an acid catalyst). The reaction mixture is then incubated to allow for the formation of the androgen-HMP derivatives.
-
LC-MS/MS Analysis: The derivatized sample is injected into an LC system for chromatographic separation, typically using a C18 column. The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification using selected reaction monitoring (SRM).
LC-MS/MS without Derivatization
This is a more direct approach that has been successfully used for the simultaneous quantification of multiple androgens.
Methodology:
-
Sample Preparation: A common method involves protein precipitation using zinc sulfate and acetonitrile, followed by centrifugation. The supernatant is then subjected to online solid-phase extraction (SPE) for sample cleanup and concentration.
-
LC-MS/MS Analysis: The extracted analytes are separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system and quantified by a tandem mass spectrometer.
Androgen Signaling Pathway
The accurate measurement of DHT, testosterone, and androstenedione is vital for understanding their roles in the androgen signaling pathway.
Androstenedione is a precursor to testosterone, which can then be converted to the more potent androgen, DHT, by the enzyme 5α-reductase. Both testosterone and DHT can bind to the androgen receptor (AR), leading to its translocation to the nucleus, where it binds to androgen response elements (AREs) on DNA and modulates gene transcription.
Conclusion
The choice of analytical method for the quantification of DHT, testosterone, and androstenedione depends on the specific requirements of the study, including the required sensitivity, sample volume limitations, and available instrumentation. While immunoassays offer a high-throughput solution, they often lack the specificity of mass spectrometry-based methods.
LC-MS/MS has emerged as the gold standard for androgen analysis, providing a balance of sensitivity, specificity, and throughput. For ultra-sensitive detection of low-abundance androgens like DHT, derivatization with reagents such as HMP can significantly enhance performance. However, for many applications, modern LC-MS/MS systems offer sufficient sensitivity without the need for derivatization, simplifying the analytical workflow. GC-MS/MS remains a powerful technique, particularly in pediatric endocrinology, where high sensitivity is paramount. Researchers should carefully consider the performance characteristics and methodological workflows of each technique to select the most appropriate approach for their research needs.
References
- 1. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. High-sensitivity quantification of serum androstenedione, testosterone, dihydrotestosterone, estrone and estradiol by gas chromatography-tandem mass spectrometry with sex- and puberty-specific reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to Cross-Reactivity and Interference from Endogenous Isomers in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are paramount. However, the presence of structurally similar endogenous molecules, or isomers, can lead to cross-reactivity and interference, yielding inaccurate results. This guide provides an objective comparison of immunoassay performance in the face of these challenges, supported by experimental data, detailed protocols, and visual workflows to aid in assay selection and troubleshooting.
The Challenge of Specificity: Cross-Reactivity and Isomer Interference
Competitive immunoassays, which involve competition between the analyte and a labeled antigen for a limited number of antibody binding sites, are particularly susceptible to cross-reactivity.[1][2] In contrast, sandwich immunoassays, which utilize two antibodies that bind to different epitopes on the analyte, generally offer higher specificity.[3] However, even sandwich assays are not entirely immune to interference.
Performance Comparison of Immunoassay Platforms
The degree of cross-reactivity can vary significantly between different immunoassay kits and platforms, largely due to the unique specificity of the monoclonal or polyclonal antibodies used in each assay.[4][5] Below is a comparative analysis of cross-reactivity data for several commercially available immunoassay kits, focusing on the challenging area of steroid hormone analysis.
Cortisol Immunoassays: A Case Study in Cross-Reactivity
Cortisol, a crucial steroid hormone, has several structurally similar endogenous precursors and metabolites that can interfere with its measurement. A study by Krasowski et al. (2014) provides a detailed analysis of the cross-reactivity of several compounds in the Roche Elecsys Cortisol II immunoassay.[4][6][7][8]
| Interfering Compound | % Cross-Reactivity (Roche Elecsys Cortisol II) |
| Prednisolone | 125% |
| 6-methylprednisolone | 50% |
| 21-deoxycortisol | 25% |
| 11-deoxycortisol | 16% |
| Corticosterone | 5.5% |
| Progesterone | 0.1% |
| Dexamethasone | <0.1% |
Data sourced from Krasowski et al., 2014.[4][6][7][8]
This data clearly demonstrates that certain synthetic glucocorticoids (prednisolone, 6-methylprednisolone) and cortisol precursors (21-deoxycortisol, 11-deoxycortisol) exhibit significant cross-reactivity, which can lead to falsely elevated cortisol measurements in patients undergoing treatment with these medications or in individuals with certain enzymatic defects in the steroid synthesis pathway.
Testosterone Immunoassays and Interference
Similar challenges exist for testosterone immunoassays. Various anabolic steroids and endogenous androgens can cross-react, leading to inaccurate assessments of testosterone levels. The same study by Krasowski et al. (2014) also investigated the Roche Elecsys Testosterone II assay.[4][6][7][8]
| Interfering Compound | % Cross-Reactivity (Roche Elecsys Testosterone II) |
| 11-oxotestosterone | 10% |
| 19-nortestosterone | 5% |
| Androstenedione | 2% |
| Dihydrotestosterone (DHT) | 1% |
| Dehydroepiandrosterone (DHEA) | <0.1% |
Data sourced from Krasowski et al., 2014.[4][6][7][8]
While the cross-reactivity percentages are lower than those observed for the cortisol assay, they can still be clinically significant, especially when the interfering substance is present at high concentrations.
The Gold Standard for Specificity: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest level of specificity and the ability to differentiate between isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard. This technique physically separates molecules based on their chromatographic properties before detecting them based on their unique mass-to-charge ratio, thus minimizing the risk of cross-reactivity. While immunoassays offer advantages in terms of cost, speed, and ease of use, LC-MS/MS is often the preferred method for research and clinical applications where specificity is critical.[9]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reliability of immunoassay data, it is crucial to perform in-house validation studies to assess cross-reactivity with potentially interfering substances relevant to the samples being tested.
Protocol 1: Cross-Reactivity Testing in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of a potential interfering compound in a competitive ELISA format.
Materials:
-
ELISA plate pre-coated with the target antigen
-
Standard of the target analyte
-
Potential cross-reacting compound
-
Biotinylated detection antibody
-
Enzyme-conjugated streptavidin (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Assay buffer
Procedure:
-
Prepare Standards and Cross-Reactants:
-
Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve.
-
Prepare a serial dilution of the potential cross-reacting compound in assay buffer. The concentration range should typically be higher than that of the standard curve.
-
-
Competitive Binding:
-
Add a fixed concentration of the biotinylated detection antibody to all wells.
-
Add the standard dilutions and the cross-reactant dilutions to their respective wells.
-
Incubate the plate to allow for competitive binding between the antigen in the sample/standard and the antigen coated on the plate for the detection antibody.
-
-
Washing:
-
Wash the plate thoroughly with wash buffer to remove unbound reagents.
-
-
Enzyme Conjugate Addition:
-
Add the enzyme-conjugated streptavidin to each well and incubate.
-
-
Substrate Addition and Signal Detection:
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of the cross-reacting compound that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Protocol 2: Interference Testing in a Sandwich ELISA
This protocol is designed to evaluate the interference of a suspected compound in a sandwich ELISA format.
Materials:
-
ELISA plate pre-coated with a capture antibody
-
Standard of the target analyte
-
Potential interfering compound
-
Detection antibody (enzyme-conjugated)
-
Substrate solution
-
Stop solution
-
Wash buffer
-
Assay buffer
Procedure:
-
Prepare Samples:
-
Prepare a sample containing a known concentration of the target analyte in the assay buffer (Control).
-
Prepare a second sample containing the same concentration of the target analyte plus a high concentration of the potential interfering compound (Spiked Sample).
-
-
Assay Procedure:
-
Add the Control and Spiked Samples to separate wells of the pre-coated plate.
-
Incubate to allow the capture antibody to bind the analyte.
-
Wash the plate.
-
Add the enzyme-conjugated detection antibody to each well and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution.
-
Read the absorbance.
-
-
Data Analysis:
-
Compare the absorbance values of the Control and Spiked Samples. A significant difference in the signal indicates interference.
-
Calculate the percent interference: % Interference = [(Absorbance of Control - Absorbance of Spiked) / Absorbance of Control] x 100
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key biological pathway and a fundamental immunoassay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 3. A method to test antibody cross-reactivity toward animal antigens for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to DFT Calculations for Phenyl-Pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurately predicting the three-dimensional structure of phenyl-pyridine derivatives is crucial for understanding their biological activity and designing novel therapeutic agents. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. This guide provides a comparative overview of different DFT functionals and basis sets for determining the structural properties of phenyl-pyridine derivatives, supported by experimental data.
This guide will objectively compare the performance of various computational methods against experimental X-ray diffraction data for several phenyl-pyridine derivatives. By presenting clear data and detailed methodologies, we aim to equip researchers with the knowledge to select the most appropriate computational approach for their specific research needs.
Comparing Theoretical Predictions with Experimental Reality
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Below is a comparison of structural parameters (bond lengths and bond angles) for representative phenyl-pyridine derivatives, calculated using different levels of theory and compared against experimental X-ray crystallography data.
One such study on 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine (4MDNPHP) and its azo derivative (4MDNPAP) utilized the B3LYP functional with a 6-311G(2d,2p) basis set to compare with single-crystal X-ray diffraction data.[1] The geometric parameters obtained from both structural analysis and DFT calculations were summarized and compared, showing small deviations between the experimental and calculated values for the central C-N-N-C moiety.[1]
Another investigation into 2-amino-3-nitro-6-methyl pyridine employed both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set.[2] The study found that while most optimized theoretical bond lengths were in good agreement with experimental values, the bond angles showed some slight deviations.[2] Interestingly, it was noted that HF calculated values correlated more closely with the experimental data in some instances.[2]
Further research on 1,4-dihydropyridine derivatives also utilized the B3LYP/6-311++G(d,p) level of theory for geometry optimization, demonstrating the prevalence of this method in the field.[3]
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for Phenyl-Pyridine Derivatives
| Compound/Parameter | Experimental (X-ray) | B3LYP/6-311G(2d,2p) | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine (4MDNPHP) [1] | ||||
| Dihedral Angle (Pyridine-Phenyl) | 77.9(2)° | - | - | - |
| C2-N2-N2'-C1' Torsion Angle | -97.41(9)° | - | - | - |
| 2-amino-3-nitro-6-methyl pyridine [2] | ||||
| C-C (in ring) Bond Lengths | - | 1.313 - 1.425 Å | - | 1.313 - 1.425 Å |
| C-C-C Bond Angles | - | Deviated from experimental | - | Deviated from experimental |
Note: The table is a representative summary. For detailed bond lengths and angles, refer to the original publications.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of computational studies, a detailed methodology is paramount. The following outlines a typical workflow for DFT calculations of phenyl-pyridine derivatives, as gleaned from various studies.[1][2][4]
Computational Details
The geometry optimizations of the phenyl-pyridine derivatives are typically performed using software packages like Gaussian 09.[2] A common approach involves employing Density Functional Theory (DFT) with a hybrid functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2] The choice of basis set is also critical, with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) being frequently used.[2][4] The addition of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure of these molecules. Geometry optimizations are performed without symmetry constraints to find the true minimum on the potential energy surface.[2]
Experimental Validation
The computational results are ideally validated against experimental data, most commonly obtained from single-crystal X-ray diffraction.[1] This technique provides precise information about the bond lengths, bond angles, and dihedral angles of the molecule in the solid state. The comparison between the calculated gas-phase geometry and the experimental solid-state structure can reveal the influence of intermolecular interactions in the crystal packing.[2]
Visualizing the DFT Workflow
The following diagram illustrates the general workflow for performing DFT calculations to determine the structural properties of phenyl-pyridine derivatives.
Caption: General workflow for DFT calculations of phenyl-pyridine derivatives.
Conclusion
The selection of an appropriate DFT functional and basis set is critical for the accurate prediction of the structural properties of phenyl-pyridine derivatives. While B3LYP in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) has shown to be a reliable method, researchers should be aware of potential discrepancies with experimental data, particularly for bond angles. Comparing computational results with experimental X-ray data remains the gold standard for validating theoretical models. This guide provides a foundational understanding to aid researchers in navigating the computational landscape for the structural analysis of these important pharmaceutical building blocks.
References
- 1. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations | MDPI [mdpi.com]
- 2. journalijar.com [journalijar.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
Safety Operating Guide
Proper Disposal of 2-Hydrazinyl-5-Methylpyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper handling and disposal of 2-Hydrazinyl-5-Methylpyridine, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The known hazards associated with this compound warrant careful handling to prevent accidental exposure.
Key Hazards:
Therefore, at a minimum, personnel should wear:
All handling of this compound, especially when generating dust or aerosols, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Quantitative Hazard Data
| Hazard Statement | GHS Classification | Toxicological Data |
| Harmful if swallowed | Acute toxicity, Oral (Category 4)[2] | LD50, Intraperitoneal (mouse): 1300 mg/kg[5] |
| Toxic in contact with skin | Acute toxicity, Dermal (Category 3) | No quantitative data available |
| Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B), Serious eye damage (Category 1) | No quantitative data available |
| Fatal if inhaled | Acute toxicity, Inhalation (Category 2)[2] | No quantitative data available |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Respiratory tract irritation) (Category 3)[1][3] | No quantitative data available |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid.[5]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]
-
-
Waste Accumulation:
-
Contaminated Materials:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Provide the EHS department with an accurate description of the waste, including its composition and volume.
-
Spill Response
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[6] Avoid generating dust.[4]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Hydrazinyl-5-Methylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydrazinyl-5-Methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for hydrazine and its derivatives due to the limited specific data on this particular compound. Hydrazine compounds are classified as hazardous materials and require stringent safety measures to prevent exposure.[1]
Immediate Safety and Handling Precautions
This compound, as a hydrazine derivative, should be handled with utmost care. Hydrazines are known to be potent skin sensitizers, potentially corrosive, and may have carcinogenic properties.[2][3] Engineering controls, such as a certified chemical fume hood or a glove box, are the primary line of defense to minimize inhalation exposure.[2][3][4] All handling procedures should be conducted in a well-ventilated area.
Emergency Preparedness:
-
Ensure that a properly functioning emergency eyewash station and safety shower are readily accessible in the immediate work area.[4]
-
Post emergency contact information for the laboratory and the institution's Environmental Health & Safety (EHS) department in a visible location.[4]
-
All personnel handling the compound must be trained on its hazards and the appropriate emergency procedures.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on recommendations for hydrazine and its derivatives.
| PPE Category | Item | Material/Type Specification |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart.[4][5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tightly fitting, splash-resistant safety goggles.[4] A face shield should be worn in situations with a high splash potential.[3] |
| Skin and Body Protection | Laboratory Coat and Protective Clothing | A fire/flame-resistant lab coat is essential. Wear full-length pants and closed-toe shoes made of rubber or leather.[4][5] |
| Respiratory Protection | Respirator | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary if engineering controls are insufficient or during spill clean-up. Use should be based on a risk assessment and follow a complete respiratory protection program.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood or glove box, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as detailed in the table above.
-
-
Handling the Compound:
-
Retrieve the container of this compound from its designated storage location.
-
Perform all manipulations, including weighing and transferring, within the confines of a certified chemical fume hood or glove box to minimize vapor inhalation.[3]
-
Use compatible tools and equipment to avoid reactions. Hydrazine and its derivatives can be reactive with oxidizing materials and acids.[4]
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate the work surface and any equipment used.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Thoroughly wash hands with soap and water after removing gloves.[2][3]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Collect all waste, including unused product, contaminated gloves, pipette tips, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material and have a secure, leak-proof lid.
-
Do not mix this waste with other waste streams unless compatibility has been verified.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated and provide secondary containment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional, local, and national regulations for the final disposal at an approved waste disposal facility.
-
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
